molecular formula C22H20O4 B1603806 Benzyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 91203-74-6

Benzyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No.: B1603806
CAS No.: 91203-74-6
M. Wt: 348.4 g/mol
InChI Key: GVQOQZKAFPIVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQOQZKAFPIVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622277
Record name Benzyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91203-74-6
Record name Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91203-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzyl 4-(benzyloxy)-3-methoxybenzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Introduction

This compound is a disubstituted aromatic ester derived from vanillic acid, a common natural product. Its structure features two benzyl groups, one forming an ether linkage at the 4-position and the other forming an ester with the carboxylate. This configuration makes it a valuable, fully protected building block in multi-step organic synthesis. The benzyl protecting groups are notable for their stability under a range of conditions and their susceptibility to selective removal, typically via hydrogenolysis. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for professionals in chemical research and drug development. Understanding the nuances of this compound is critical for its effective application as an intermediate in the synthesis of complex molecules, such as pharmaceuticals and fine chemicals. The methyl ester analog, for instance, serves as a key intermediate in the synthesis of the anticancer drug Cediranib[1].

Chemical Identity and Physical Properties

Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 91203-74-6.[2] Its key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate[2]
CAS Number 91203-74-6[2]
Molecular Formula C₂₂H₂₀O₄[2]
Molecular Weight 348.39 g/mol [2]
Canonical SMILES COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3N/A
InChI Key N/A (Not available in searched sources)N/A

Detailed experimental data on the physical properties of this compound are not extensively published. However, based on analogous structures, it is expected to be a solid at room temperature.

Table 2: Physical and Safety Properties of this compound

PropertyValueRemarksSource
Physical State Solid (Expected)Based on related solid precursors like 4-(benzyloxy)-3-methoxybenzaldehyde.[3][4]
Melting Point Data not availableN/AN/A
Boiling Point Data not availableN/AN/A
Solubility Data not availableExpected to be soluble in common organic solvents like DMF, CH₂Cl₂, and ethyl acetate.N/A
GHS Hazard H301: Toxic if swallowedSignal Word: Danger; Pictogram: GHS06 (Skull and Crossbones)[2]

Synthesis and Purification

The preparation of this compound is efficiently achieved through a one-pot reaction starting from vanillic acid. This process involves the simultaneous benzylation of both the phenolic hydroxyl and the carboxylic acid functional groups.

Causality of Experimental Design

The choice of reagents and conditions is critical for the success of this transformation.

  • Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the vanillic acid salt and promotes the Sₙ2 reaction mechanism without interfering with the nucleophiles or electrophile.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate both the phenolic hydroxyl group (pKa ~9-10) and the carboxylic acid (pKa ~4.5) to form the more nucleophilic phenoxide and carboxylate anions.

  • Electrophile: Benzyl bromide is an effective benzylating agent. The bromide is a good leaving group, and the benzylic carbocation intermediate is stabilized by resonance, facilitating the Sₙ2 reaction.

Synthetic Workflow Diagram

SynthesisWorkflow VanillicAcid Vanillic Acid (Starting Material) ReactionVessel Reaction Mixture (Stirring at RT or gentle heat) VanillicAcid->ReactionVessel Reagents Benzyl Bromide (2 eq.) K₂CO₃ (Base) DMF (Solvent) Reagents->ReactionVessel Addition Purification Column Chromatography (Silica Gel, Hexane:EtOAc) ReactionVessel->Purification Work-up & Crude Product FinalProduct This compound (Final Product) Purification->FinalProduct Purification Reactivity Start This compound Acid 4-(Benzyloxy)-3-methoxybenzoic Acid Start->Acid Base/Acid Hydrolysis (e.g., NaOH/H₂O) Phenol Benzyl 4-hydroxy-3-methoxybenzoate Start->Phenol Selective Hydrogenolysis (e.g., H₂, Pd/C) Vanillic Vanillic Acid Acid->Vanillic Hydrogenolysis Phenol->Vanillic Hydrolysis

Caption: Major deprotection pathways for this compound.

Safety and Handling

According to available safety data, this compound is classified as toxic if swallowed (H301). R[2]elated benzylated aromatic compounds are known to cause skin, eye, and respiratory irritation. T[5][6]herefore, stringent safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. A[5]void contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. *[5] First Aid:

    • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. [2] * Skin Contact: Wash off with soap and plenty of water. [7] * Eye Contact: Flush eyes with water as a precaution. [7] * Inhalation: Move the person into fresh air.

This compound is a synthetically useful, fully protected derivative of vanillic acid. Its well-defined synthesis and the orthogonal nature of its two benzyl protecting groups make it an important intermediate for constructing complex molecular architectures. The ester is susceptible to hydrolysis, while the ether can be selectively cleaved by hydrogenolysis, offering chemists precise control in multi-step synthetic campaigns. Proper characterization via NMR and other spectroscopic methods is essential to ensure purity, while adherence to strict safety protocols is required due to its potential toxicity.

References

  • Li, Y. & Zhang, J. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53. [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • NIST. 4-Benzyloxybenzoic acid. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl 4-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl benzoate. [Link]

  • PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

¹H NMR spectrum of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed predictive interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and corroborated by data from structurally analogous compounds. We will delve into the structural rationale for expected chemical shifts, multiplicities, and coupling constants. Furthermore, this guide presents a robust methodology for acquiring high-quality ¹H NMR data and outlines a self-validating framework for spectral interpretation, ensuring the highest degree of scientific integrity.

Introduction: The Structural Context of this compound

This compound (Molecular Formula: C₂₂H₂₀O₄, Molecular Weight: 348.39 g/mol ) is a complex organic molecule featuring multiple aromatic rings and functional groups that are of interest in synthetic and medicinal chemistry.[1][2] Its structure, derived from vanillic acid, incorporates two benzyl groups and a methoxy substituent, creating a distinct electronic environment for each proton.[1] Understanding the precise arrangement of these protons is critical for confirming the compound's identity and purity, a fundamental requirement in any chemical or pharmaceutical development pipeline.

¹H NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution.[3] This guide will provide a detailed, predictive walkthrough of the , explaining the causal relationships between the molecular structure and the anticipated spectral features.

Molecular Structure and Predicted ¹H NMR Spectral Parameters

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. The structure of this compound contains several distinct sets of protons, each with a characteristic chemical shift (δ) determined by its local electronic environment.

Caption: Structure of this compound with proton environments labeled.

Predicted Chemical Shifts, Multiplicities, and Integrations

The following table summarizes the predicted ¹H NMR data. These predictions are derived from established chemical shift principles and comparison with related structures.[3][4] The aromatic region (6.5-8.4 ppm) is particularly complex due to the presence of three distinct phenyl rings.[4]

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale & Comparative Insights
HA Aromatic (Benzoate Ring)7.6 - 7.7d1HThis proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It will appear as a doublet due to coupling with HC.
HB Aromatic (Benzoate Ring)7.5 - 7.6dd1HSituated ortho to the ester and meta to the benzyloxy group, this proton will be a doublet of doublets, coupling with both HA and HC.
HC Aromatic (Benzoate Ring)6.8 - 7.0d1HThis proton is ortho to the electron-donating benzyloxy group, resulting in an upfield shift compared to other benzoate protons. It will be a doublet from coupling to HB.
HD Methylene (Ester Benzyl)5.3 - 5.4s2HThe methylene protons of the benzyl ester are deshielded by the adjacent ester oxygen and the aromatic ring, typically appearing as a sharp singlet.[5]
HE, HF Aromatic (Ester Benzyl Ring)7.3 - 7.5m5HThese five protons on the terminal benzyl ring of the ester group are expected to resonate as a complex multiplet in the typical aromatic region.[5][6]
HG Methylene (Ether Benzyl)5.1 - 5.2s2HThese methylene protons are adjacent to an ether oxygen, which is less deshielding than an ester oxygen, hence their slightly more upfield position compared to HD.[7][8]
HH Aromatic (Ether Benzyl Ring)7.3 - 7.5m5HSimilar to HE/HF, these five protons on the benzyloxy ring will likely overlap, forming a complex multiplet.[7]
HI Methoxy3.9 - 4.0s3HThe methoxy protons are shielded by the oxygen atom and typically appear as a distinct singlet. Data from 3-benzyloxy-4-methoxybenzaldehyde shows this signal around 3.94 ppm.[9]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The integrity of the spectral data is paramount. The following protocol describes a self-validating system for obtaining a publication-quality ¹H NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for its solubilizing power and minimal overlapping signals.

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10] TMS is chemically inert and its signal is a sharp singlet that does not overlap with most other proton signals.[10]

NMR Instrument Parameters (400 MHz Spectrometer)
  • Acquisition Program: Standard ¹H acquisition pulse program.

  • Temperature: 298 K (25 °C).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans (NS): 16-32 scans. This number is chosen to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): 5 seconds. A longer relaxation delay ensures that all protons, especially those with long relaxation times, are fully relaxed before the next pulse, leading to accurate integration.

  • Acquisition Time (AT): ~4 seconds.

  • Pulse Width: Calibrated 90° pulse.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals and normalize the values to obtain the relative ratio of protons.

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Detailed Spectral Interpretation: A Predictive Analysis

A hypothetical would exhibit several key features based on the principles outlined above.

  • Singlets: Three sharp singlets are expected. The most upfield singlet (δ ~3.9-4.0 ppm) corresponds to the three protons of the methoxy group (HI) .[9] Two other singlets, each integrating to 2H, will be present for the two non-equivalent methylene groups (HD and HG) at approximately 5.3 ppm and 5.1 ppm, respectively.[5][7]

  • Aromatic Region (Benzoate Ring): The three protons on the central benzoate ring (HA, HB, HC) will give rise to a distinct pattern.

    • HA (δ ~7.6-7.7 ppm): A doublet, due to ortho-coupling (typically J = 7-10 Hz) with HB.[11]

    • HB (δ ~7.5-7.6 ppm): A doublet of doublets, showing both ortho-coupling to HA and meta-coupling (typically J = 2-3 Hz) to HC.[11]

    • HC (δ ~6.8-7.0 ppm): A doublet, due to ortho-coupling with HB. Its upfield position is a direct consequence of the electron-donating effect of the adjacent benzyloxy group.

  • Aromatic Region (Benzyl Rings): The ten protons from the two terminal benzyl groups (HE, HF, and HH) are expected to overlap, creating a complex, broad multiplet between 7.3 and 7.5 ppm. The electronic environments of these two phenyl rings are very similar, making their signals difficult to resolve without advanced 2D NMR techniques.[6]

G cluster_benzoate Benzoate Ring Protons cluster_benzyls Benzyl & Methoxy Protons HA H_A δ ~7.65 d HB H_B δ ~7.55 dd HA->HB J_ortho (~8 Hz) HC H_C δ ~6.9 d HA->HC J_meta (~2 Hz) HB->HC J_ortho (~8 Hz) HD H_D (Ester CH₂) δ ~5.3 s HEF H_E/H_F/H_H (Aromatics) δ ~7.4 m HG H_G (Ether CH₂) δ ~5.1 s HI H_I (Methoxy) δ ~3.95 s

Caption: Predicted ¹H NMR Signal Relationships and Couplings.

Trustworthiness and Self-Validation through Advanced NMR

While ¹H NMR is powerful, confirming a complex structure requires a multi-faceted approach. To ensure the trustworthiness of the assignments, the following 2D NMR experiments are indispensable:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would definitively confirm the coupling between HA, HB, and HC on the benzoate ring, validating their assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would link the methylene proton signals (HD, HG) to their respective carbon signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular fragments. For example, an HMBC experiment would show a correlation from the methylene protons of the ester (HD) to the ester carbonyl carbon, unequivocally confirming its position.

By employing these techniques, the initial ¹H NMR interpretation is cross-validated, creating a self-consistent and highly reliable structural elucidation.

Conclusion

The is predicted to be rich in information, with distinct signals for each of its unique proton environments. The key diagnostic features include three singlets for the methoxy and two methylene groups, a characteristic three-proton pattern for the substituted benzoate ring, and a large multiplet for the ten protons of the two terminal benzyl rings. This in-depth guide provides the theoretical foundation and practical methodology for researchers to accurately acquire, interpret, and validate the ¹H NMR spectrum of this and other similarly complex molecules, ensuring data integrity in research and development.

References

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Muhammad, I., et al. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • Chem LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Supporting Information. N-benzylbenzamide ¹H-NMR spectrum. [Link]

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Royal Society of Chemistry. Table of Contents - Supporting Information. [Link]

  • Organic Spectroscopy International. 1-(benzyloxy)-4-methoxybenzene. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Royal Society of Chemistry. NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Benzyl 4-(benzyloxy)-3-methoxybenzoate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental design. We will explore the molecule's inherent physicochemical properties to justify the selection of ionization techniques, detail a robust LC-MS/MS workflow, and perform an in-depth analysis of its fragmentation behavior. The protocols described herein are designed as a self-validating system, where the combination of chromatographic retention, accurate mass measurement, and predictable fragmentation provides unambiguous structural confirmation.

Introduction: The Analytical Imperative

This compound is a complex organic molecule featuring multiple functional groups, including two benzyl ether linkages and a benzoate ester. Its structural complexity makes it a representative model for intermediates in multi-step organic syntheses or as a potential scaffold in drug discovery. Characterizing such molecules with high fidelity is paramount for ensuring purity, identifying process-related impurities, or confirming structure in screening libraries.

Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1] When coupled with liquid chromatography (LC), it allows for the separation of complex mixtures and the confident identification of individual components.[2] This guide will focus on a strategy centered around electrospray ionization (ESI) and high-resolution tandem mass spectrometry (MS/MS) to provide a complete structural portrait of the target analyte.

Analyte Profile: Physicochemical Properties and Ionizability

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte. The structure and properties of this compound dictate every subsequent choice in the analytical workflow.

PropertyValueSignificance for MS Analysis
Molecular Formula C₂₂H₂₀O₄Determines the exact monoisotopic mass.
Average Molecular Weight 348.39 g/mol Useful for bulk sample preparation.
Monoisotopic Mass 348.13616 DaThe primary target for high-resolution mass measurement.
Key Functional Groups Ester, Ether (x2), Aromatic Rings (x3)These sites are crucial for ionization and direct the fragmentation pathways. The ether oxygens are readily protonated.
Predicted Solubility Soluble in Methanol, ChloroformGuides the selection of appropriate solvents for sample preparation and LC mobile phases.[3][4]

The presence of ether and ester oxygen atoms makes this molecule an ideal candidate for positive-mode electrospray ionization (ESI). ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, preserving the intact molecule for initial mass analysis (MS1).[5] The oxygen atoms can readily accept a proton (H⁺) or adduct with cations like sodium (Na⁺) or potassium (K⁺) from the solvent, forming [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. This propensity for protonation is the cornerstone of the analytical strategy presented here.

The Experimental Workflow: A Self-Validating Protocol

Confident structural elucidation relies on a multi-faceted approach where each piece of data corroborates the others. Our workflow is designed to create a self-validating loop of retention time, precursor mass, and fragment ion confirmation.

Diagram: High-Level LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve Sample in Methanol LC C18 Reverse-Phase Liquid Chromatography Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan: Accurate Mass of Precursor Ion ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan: Acquire Fragment Ion Spectrum CID->MS2 Confirm Confirm Structure: Retention Time + Accurate Mass + Fragmentation Pattern MS2->Confirm M [M+H]⁺ m/z 349.14 C₂₂H₂₁O₄⁺ Frag258 m/z 258.09 C₁₅H₁₄O₄⁺ M->Frag258 Frag241 m/z 241.06 C₁₄H₉O₄⁺ M->Frag241 Frag91 Tropylium Ion m/z 91.05 C₇H₇⁺ M->Frag91 Direct Formation NeutralLoss1 Loss of Toluene (92 Da) NeutralLoss2 Loss of Benzyl Radical (91 Da) Frag151 m/z 151.04 C₈H₇O₃⁺ Frag258->Frag151 NeutralLoss3 Loss of Benzyl Radical (91 Da)

Sources

A Practical Guide to Determining the Solubility of Benzyl 4-(benzyloxy)-3-methoxybenzoate: From Theoretical Principles to Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Uncharacterized Compounds

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a complex aromatic ester. Its molecular structure, featuring two benzyl groups and a benzoate core, suggests low aqueous solubility and a preference for organic solvents.[5][6] In drug discovery, understanding a compound's solubility is not merely a checkbox exercise; it is a fundamental property that dictates a molecule's developability.[2][3][4] Poor solubility can lead to erratic results in bioassays, hinder formulation development, and ultimately result in low bioavailability, compromising the therapeutic potential of a promising candidate.[2][3][4]

This guide addresses the critical need for a structured approach when faced with a novel or sparsely characterized substance like this compound. We will move beyond simple data reporting and instead focus on the how and why of solubility determination, ensuring that the generated data is not only accurate but also meaningful within the context of pharmaceutical sciences.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The adage "like dissolves like" is the cornerstone of solubility prediction and is quantitatively expressed through concepts like Hansen Solubility Parameters (HSP).[7]

Hansen Solubility Parameters (HSP)

HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[7][8] For a solute to dissolve in a solvent, their respective HSPs must be similar. While experimentally determined HSPs for this compound are unavailable, we can infer its characteristics from its structure:

  • Dispersion (δd): The presence of multiple aromatic rings suggests that dispersion forces will be a significant contributor to its cohesive energy.

  • Polar (δp): The ester and ether functionalities introduce polarity.

  • Hydrogen Bonding (δh): The molecule lacks strong hydrogen bond donors but possesses several oxygen atoms that can act as hydrogen bond acceptors.

Based on this structure, we can anticipate that solvents with moderate polarity and some hydrogen bonding capability will be effective. A rule of thumb suggests that solvents containing similar functional groups to the compound are often good solubilizers; therefore, esters like ethyl acetate may be a good starting point.[9]

Impact on Recrystallization and Purification

The principles governing solubility are also central to purification via recrystallization. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[10] For aromatic esters, solvent mixtures such as diethyl ether-petroleum ether or ethanol-water are often employed to achieve the desired solubility profile.[11] Understanding the solubility of this compound is therefore also key to its synthesis and purification.[12]

Experimental Determination of Solubility: A Two-Pronged Approach

In preclinical development, two types of solubility data are particularly relevant: thermodynamic and kinetic solubility. Each provides a different piece of the puzzle and is determined using distinct methodologies.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure.[2] It is the most reliable measure and is crucial for formulation development.[13] The "shake-flask" method, recommended by regulatory bodies and the World Health Organization, is the gold standard for this determination.[13][14]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system.

Causality: This protocol is designed to ensure that the system reaches true thermodynamic equilibrium. By adding an excess of the solid compound, we create a saturated solution where the rate of dissolution equals the rate of precipitation.[13] The extended incubation with agitation ensures that this equilibrium is reached, and the final filtration step removes any undissolved solid, allowing for accurate quantification of the dissolved solute.[13][14]

Materials:

  • This compound (solid)

  • Selected solvent(s) (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, Ethyl Acetate, Acetonitrile)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be clearly visible. For example, add ~5 mg of the compound to 2 mL of the test solvent. This ensures that saturation can be reached.[13]

  • Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. Equilibrium is confirmed when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[13]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the calibration standards and the diluted samples by HPLC.

  • Calculation: Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. Use the linear regression equation of this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the thermodynamic solubility of this compound in the test solvent.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards F Analyze Standards & Samples (HPLC) A->F B Add Excess Solute to Solvent C Equilibrate (24-48h) [Shaking at Constant T] B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E E->F G Calculate Solubility F->G

Caption: Shake-Flask method workflow.

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[15] This method is faster than the shake-flask method and is well-suited for early drug discovery when compound availability is limited.[16][17] It provides an estimate of the compound's behavior under conditions often encountered in high-throughput screening (HTS) assays.[4][18] Laser nephelometry is a common technique for this measurement, as it detects the light scattered by insoluble particles.[17][19]

Objective: To determine the kinetic solubility of this compound by measuring precipitation from a DMSO stock solution.

Causality: This protocol mimics the conditions of an HTS assay where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[15] The formation of a supersaturated solution is possible, and precipitation occurs when the concentration exceeds the kinetic solubility limit. Nephelometry provides a sensitive and objective measure of this precipitation by detecting light scattering from the formed particles.[17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well microplates (clear bottom)

  • Multi-channel pipette or automated liquid handler

  • Laser nephelometer plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Assay Execution: Rapidly add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Place the microplate in a laser nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal significantly increases above the background. This point can be determined by fitting two lines to the data (pre- and post-precipitation) and finding their intersection.[17]

Diagram: Logic of Kinetic vs. Thermodynamic Solubility

G A Thermodynamic Solubility C True Equilibrium (Saturated Solution) A->C Measures B Kinetic Solubility D Supersaturated State (Precipitation Point) B->D Measures E Shake-Flask Method (Long Incubation) C->E Determined by F DMSO Dilution Method (Rapid Precipitation) D->F Determined by

Caption: Conceptual difference between solubility types.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Solubility Data for this compound

Solubility TypeSolvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
ThermodynamicSolvent A25ValueValueShake-Flask/HPLC
ThermodynamicSolvent B25ValueValueShake-Flask/HPLC
KineticPBS, pH 7.425ValueValueNephelometry

Interpretation: The obtained solubility values will directly inform the next steps in the development of this compound.

  • Low Aqueous Solubility (<10 µg/mL): If the thermodynamic solubility in aqueous buffer is low, this classifies the compound as poorly soluble according to the Biopharmaceutics Classification System (BCS).[20] This would trigger the need for solubility enhancement strategies in formulation development.[1][21]

  • Discrepancy between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility due to the formation of a temporary supersaturated state. A large difference can have implications for in vitro assays, where precipitation over the course of the experiment could lead to misleading results.

  • Solvent Selection for Formulation: The data from organic solvents will guide the selection of appropriate vehicles for preclinical toxicology studies and for the development of potential oral or parenteral formulations.[1][4]

Conclusion: Establishing a Foundation for Development

For a novel compound like this compound, the absence of public solubility data presents a challenge that can be overcome with a systematic and principled approach. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to generate high-quality thermodynamic and kinetic solubility data. By investing in this fundamental characterization, research and development teams can make informed decisions, mitigate risks associated with poor solubility, and build a solid, self-validating data package that is compliant with the expectations of regulatory frameworks like the ICH Q6A guidelines.[22][23][24] The protocols and principles outlined herein are designed to ensure scientific integrity and provide the authoritative grounding required for advancing promising compounds through the development pipeline.

References

  • (No Source Found)
  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.).
  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). FORMULATION DEVELOPMENT.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31).
  • Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.).
  • Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 205259-40-1. (n.d.). Benchchem.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository.
  • Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific.
  • Crystallization Solvents.pdf. (n.d.).
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.).
  • (No Source Found)
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Ester Solubility and Preparation Lab Report. (n.d.). Scribd.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • (No Source Found)
  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Solubility Assay by Laser Nephelometry.docx. (n.d.). Enamine.
  • ICH Q6A Guideline. (n.d.). IKEV.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13). ACS Publications.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025, August 5). ResearchGate.
  • Esterification: Reflux, Isolation and Purification. (2021, May 5). YouTube.
  • This compound | 91203-74-6. (n.d.). ChemicalBook.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • 1-6 Specifications. (n.d.).
  • Recrystallization. (n.d.).
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC.
  • Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. (n.d.).
  • Annex 4. (n.d.). World Health Organization (WHO).
  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.).
  • (No Source Found)
  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009, April 15). PubMed.
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • (No Source Found)
  • (No Source Found)
  • ICH Q6A Guidelines to Ensure Patient Safety. (n.d.). Pharmaceutical Networking.

Sources

Methodological & Application

Synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate from Vanillic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate, a valuable intermediate in the development of various organic molecules. The synthesis commences with the readily available starting material, vanillic acid, and proceeds through a two-step sequence involving selective benzylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol but also the scientific rationale behind the procedural choices.

Introduction

Vanillic acid, a natural phenolic acid, serves as a versatile starting block for the synthesis of more complex molecules. Its structure presents two reactive sites: a phenolic hydroxyl group and a carboxylic acid. The selective protection or modification of these groups is a cornerstone of synthetic strategy. This application note details the conversion of vanillic acid to this compound, a process that involves the protection of both the phenolic and carboxylic acid groups as benzyl ethers and esters, respectively. These protecting groups are widely utilized in organic synthesis due to their relative stability under various reaction conditions and their facile removal via hydrogenolysis.

The synthetic route is dissected into two primary transformations:

  • Selective O-Benzylation: The phenolic hydroxyl group of vanillic acid is selectively protected as a benzyl ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.

  • Esterification: The carboxylic acid group of the resulting 4-(benzyloxy)-3-methoxybenzoic acid is then converted to its benzyl ester. This can be accomplished through various methods, with this guide focusing on a base-mediated reaction with benzyl bromide.

This document will provide a detailed, step-by-step protocol for each of these transformations, along with insights into the underlying chemical principles, safety precautions, and methods for purification and characterization of the intermediate and final products.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Vanillic Acid≥98%Sigma-Aldrich
Benzyl Bromide≥98%Sigma-AldrichLachrymator, handle in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificCorrosive.
Sodium Bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%VWR
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl)37%Fisher ScientificCorrosive.
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics
Deionized Water
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma

Experimental Protocols

Part 1: Synthesis of 4-(benzyloxy)-3-methoxybenzoic acid

This initial step focuses on the selective protection of the phenolic hydroxyl group of vanillic acid as a benzyl ether. This transformation is achieved via a Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[1][2] In this specific case, the phenoxide of vanillic acid, generated in situ by a base, acts as the nucleophile, and benzyl bromide serves as the electrophile.

Reaction Scheme:

Williamson_Ether_Synthesis Vanillic_Acid Vanillic Acid Intermediate 4-(benzyloxy)-3-methoxybenzoic acid Vanillic_Acid->Intermediate 1. NaOH, EtOH/H₂O 2. Benzyl Bromide, Reflux NaOH NaOH, EtOH/H₂O Benzyl_Bromide Benzyl Bromide

Figure 1: Reaction scheme for the synthesis of 4-(benzyloxy)-3-methoxybenzoic acid.

Step-by-Step Protocol:

  • Dissolution of Vanillic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of vanillic acid in 50 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of 2.4 g of sodium hydroxide in 25 mL of deionized water. The solution should become clear as the vanillic acid is deprotonated to form the sodium salt.

  • Addition of Benzyl Bromide: Slowly add 5.0 mL of benzyl bromide to the reaction mixture. Caution: Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Reaction at Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material (vanillic acid) is significantly more polar than the product.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into 200 mL of cold deionized water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-(benzyloxy)-3-methoxybenzoic acid will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is in the range of 80-90%.

Part 2: Synthesis of this compound

The second step involves the esterification of the carboxylic acid group of 4-(benzyloxy)-3-methoxybenzoic acid. While a classic Fischer-Speier esterification using benzyl alcohol and an acid catalyst is a viable option, this protocol details a convenient method utilizing benzyl bromide and a mild base, sodium bicarbonate. This method avoids the need for strong acids and the removal of water.

Reaction Scheme:

Esterification Intermediate 4-(benzyloxy)-3-methoxybenzoic acid Final_Product This compound Intermediate->Final_Product Benzyl Bromide, NaHCO₃ DMF, 90 °C Reagents Benzyl Bromide, NaHCO₃, DMF

Figure 2: Reaction scheme for the synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4.0 g of 4-(benzyloxy)-3-methoxybenzoic acid, 2.8 g of sodium bicarbonate, and 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Benzyl Bromide: To the stirred suspension, add 2.7 mL of benzyl bromide.

  • Reaction Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate). The product will be less polar than the starting carboxylic acid.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 150 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be an oil or a low-melting solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate can be employed.

Results and Discussion

The successful synthesis of this compound from vanillic acid is contingent on the careful execution of both the Williamson ether synthesis and the subsequent esterification.

Causality Behind Experimental Choices:

  • Choice of Base in Part 1: Sodium hydroxide is used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups of vanillic acid. However, the phenoxide is a much stronger nucleophile than the carboxylate, leading to the preferential formation of the benzyl ether. The carboxylate anion is resonance-stabilized, which reduces the nucleophilicity of its oxygen atoms.

  • Choice of Base in Part 2: Sodium bicarbonate is a sufficiently strong base to deprotonate the carboxylic acid, forming the carboxylate anion which then acts as a nucleophile to displace the bromide from benzyl bromide. It is a milder base than sodium hydroxide, which could potentially cleave the newly formed ester under the reaction conditions.

  • Solvent Selection: In Part 1, a mixture of ethanol and water is used to dissolve both the polar vanillic acid salt and the nonpolar benzyl bromide. In Part 2, DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation (Na⁺) and leaving the carboxylate anion relatively free to act as a nucleophile.

Expected Outcomes and Characterization:

The intermediate, 4-(benzyloxy)-3-methoxybenzoic acid, should be obtained as a white solid. The final product, this compound, is expected to be a white to off-white solid or a viscous oil.

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product. The ¹H NMR spectrum of the final product should show two distinct singlets for the two benzylic methylene protons (around 5.1-5.3 ppm) and a characteristic set of signals for the aromatic protons.

  • Infrared (IR) Spectroscopy: To identify the functional groups present. The IR spectrum of the final product should show a strong carbonyl stretch for the ester (around 1720 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Workflow Visualization

Synthesis_Workflow cluster_Part1 Part 1: O-Benzylation cluster_Part2 Part 2: Esterification Start Vanillic Acid Step1_1 Dissolve in EtOH Start->Step1_1 Step1_2 Add NaOH solution Step1_1->Step1_2 Step1_3 Add Benzyl Bromide Step1_2->Step1_3 Step1_4 Reflux (4-6h) Step1_3->Step1_4 Step1_5 Work-up: Cool, Precipitate in H₂O, Acidify Step1_4->Step1_5 Step1_6 Filter and Wash Step1_5->Step1_6 Step1_7 Dry Step1_6->Step1_7 Intermediate 4-(benzyloxy)-3-methoxybenzoic acid Step1_7->Intermediate Step2_1 Combine with NaHCO₃ and Benzyl Bromide in DMF Intermediate->Step2_1 Step2_2 Heat at 90°C (12-16h) Step2_1->Step2_2 Step2_3 Work-up: Quench with H₂O, Extract with EtOAc Step2_2->Step2_3 Step2_4 Wash and Dry Organic Layer Step2_3->Step2_4 Step2_5 Concentrate Step2_4->Step2_5 Step2_6 Purify (Chromatography/Recrystallization) Step2_5->Step2_6 Final_Product This compound Step2_6->Final_Product

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the two-step synthesis of this compound from vanillic acid. By elucidating the chemical principles behind each step, this guide empowers researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed. The described methods are robust and utilize common laboratory reagents and techniques, making this synthesis accessible to a wide range of organic chemistry laboratories. The final product serves as a valuable building block for further synthetic elaborations in various research and development endeavors.

References

  • Reddy, L. M., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

Sources

The Strategic Application of Benzyl 4-(benzyloxy)-3-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Utility of a Doubly Protected Intermediate

In the intricate landscape of multi-step pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target Active Pharmaceutical Ingredient (API). Benzyl 4-(benzyloxy)-3-methoxybenzoate emerges as a highly valuable intermediate, particularly in the synthesis of complex molecules derived from vanillic acid. This compound is, in essence, a doubly protected version of 4-hydroxy-3-methoxybenzoic acid (vanillic acid), where both the phenolic hydroxyl and the carboxylic acid functionalities are masked as benzyl ethers and benzyl esters, respectively. This dual protection strategy is crucial for preventing unwanted side reactions and enabling precise chemical modifications on the aromatic ring. This guide provides an in-depth exploration of the synthesis, application, and deprotection of this compound, offering detailed protocols and the scientific rationale behind its use for researchers and drug development professionals. This intermediate is notably employed in the synthetic pathways leading to potent therapeutic agents, such as the anticancer drug Cediranib.[1]

Core Concept: The Benzyl Group as an Orthogonal Protective Shield

The choice of benzyl groups for the simultaneous protection of both phenolic hydroxyls and carboxylic acids is a deliberate and strategic one. Benzyl ethers and esters exhibit remarkable stability across a wide range of reaction conditions, including mildly acidic and basic environments, which would cleave many other types of protecting groups.[2] This robustness allows for a diverse array of subsequent chemical transformations to be performed on the molecule.

The key advantage of benzyl protecting groups lies in their facile and clean removal via catalytic hydrogenolysis.[3] This process, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, cleaves the benzylic carbon-oxygen bonds to regenerate the free hydroxyl and carboxylic acid groups, with the only byproduct being the volatile and easily removable toluene.[3] This method is exceptionally mild and chemoselective, preserving other sensitive functional groups within the molecule. The ability to deprotect two different types of functional groups (an ether and an ester) in a single step using the same reagent underscores the efficiency of this strategy.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound from the readily available starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), is a two-step process involving the benzylation of both the phenolic hydroxyl and the carboxylic acid.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid

This initial step involves a Williamson ether synthesis to protect the phenolic hydroxyl group.[4][5]

  • Reaction Scheme:

    Caption: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic Acid.

  • Protocol:

    • To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with 1N HCl to a pH of approximately 2-3.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.

Step 2: Benzyl Esterification to Yield this compound

The second step involves the esterification of the carboxylic acid functionality.

  • Reaction Scheme:

    Caption: Synthesis of this compound.

  • Protocol:

    • Dissolve 4-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM).

    • Add benzyl alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[6]

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.[6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Parameter Step 1: Williamson Ether Synthesis Step 2: Benzyl Esterification
Starting Material 4-hydroxy-3-methoxybenzoic acid4-(benzyloxy)-3-methoxybenzoic acid
Key Reagents Benzyl bromide, K₂CO₃Benzyl alcohol, DCC, DMAP
Solvent AcetoneDichloromethane (DCM)
Temperature Reflux0°C to Room Temperature
Typical Yield 85-95%80-90%
Purification Acid-base work-up & filtrationColumn Chromatography

Application in a Synthetic Pathway: The Nitration of this compound

With both the hydroxyl and carboxyl groups protected, the aromatic ring is now amenable to electrophilic substitution. A key application is the regioselective nitration at the 2-position, a crucial step in the synthesis of precursors for APIs like Cediranib.[1]

  • Workflow Diagram:

    Nitration_Workflow cluster_workflow Nitration Protocol Workflow start Dissolve Intermediate in Acetic Acid step1 Cool to 0°C start->step1 step2 Add Nitrating Agent (e.g., conc. HNO3) dropwise step1->step2 step3 Warm to 60°C Stir for 1 hour step2->step3 step4 Quench with Water & Extract with DCM step3->step4 step5 Wash with NaHCO3 & Brine step4->step5 step6 Dry, Filter, & Evaporate step5->step6 end Purified Nitro-Product step6->end

    Caption: Workflow for the Nitration of the Intermediate.

  • Protocol (Adapted from a similar substrate[1]):

    • Dissolve this compound (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0°C in an ice-water bath.

    • Slowly add concentrated nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

    • After the addition is complete, warm the reaction mixture to 60°C and stir for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-product, Benzyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate.

Deprotection: Liberating the Active Functionalities

The final strategic step is the removal of the benzyl protecting groups to unveil the free phenolic hydroxyl and carboxylic acid. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency and mild conditions.

  • Reaction Scheme:

    Caption: Catalytic Hydrogenolysis for Benzyl Group Removal.

  • Protocol:

    • Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or a mixture of THF/ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).

    • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and maintain a hydrogen atmosphere.

    • Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by TLC or by the cessation of hydrogen uptake.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable and should be handled appropriately.

    • Rinse the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

This compound is a quintessential example of a well-designed pharmaceutical intermediate. The use of benzyl groups for the concurrent protection of both phenolic and carboxylic acid functionalities provides a robust and reliable strategy for the synthesis of complex vanillic acid derivatives. The protocols outlined herein provide a comprehensive guide for the synthesis, application, and deprotection of this versatile building block. The causality behind the choice of benzyl protection—its stability to a range of conditions and its facile, clean removal via hydrogenolysis—exemplifies the principles of efficiency and elegance that are critical in modern pharmaceutical development.

References

  • CN102603718B - Synthesis method of cediranib - Google Patents.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - MDPI. Available at: [Link]

  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid - PrepChem.com. Available at: [Link]

  • Benzyl Esters - Organic Chemistry Portal. Available at: [Link]

  • Cediranib | C25H27FN4O3 - PubChem. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. Available at: [Link]

  • p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection | Organic Letters - ACS Publications. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of Benzyl 4-(benzyloxy)-3-methoxybenzoate, a novel compound with uncharacterized bioactivity. Given the absence of published data, this guide is structured as a complete research protocol, designed for researchers in microbiology, drug discovery, and infectious disease. We will proceed from a hypothesis-driven rationale based on the molecule's structural motifs to detailed, step-by-step protocols for qualitative screening, quantitative assessment, and preliminary mechanism of action studies. All methodologies are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2]

Introduction and Scientific Rationale

This compound (C₂₂H₂₀O₄) is an organic ester for which antimicrobial data is not currently available in peer-reviewed literature.[3] However, a structural analysis of the molecule allows for the formulation of a strong scientific hypothesis regarding its potential bioactivity. The compound can be deconstructed into key functional components, each with known biological relevance:

  • Vanillic Acid Backbone: The core structure is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid and its derivatives are well-documented for their antibacterial and antifungal activities.[4][5][6] Their proposed mechanism often involves the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation.[6]

  • Benzoate Ester: Benzoates are widely used as antimicrobial preservatives.[7][8] Their mechanism of action is linked to the disruption of the cell membrane, inhibition of key metabolic enzymes, and acidification of the cell's internal environment.[7][9]

  • Benzyl & Benzyloxy Groups: The presence of two benzyl groups significantly increases the lipophilicity of the molecule compared to simpler phenolic acids. This enhanced lipophilicity may facilitate the compound's diffusion across the lipid-rich bacterial cell membrane, potentially increasing its intracellular concentration and efficacy. Benzyl benzoate itself is known to possess antimicrobial and antiparasitic properties, exerting a toxic effect on the nervous system of insects and mites.[10][11]

Hypothesis: Based on these structural components, it is hypothesized that this compound will exhibit antimicrobial activity, particularly against Gram-positive bacteria, by a mechanism involving the disruption of cell membrane integrity. The following protocols are designed to systematically test this hypothesis.

Recommended Research Workflow

A tiered approach is recommended to efficiently characterize the compound's antimicrobial profile. This workflow ensures that each experimental stage logically informs the next, from broad screening to specific quantitative analysis and mechanistic insights.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Insight Screen Qualitative Screening Agar Disk Diffusion Test MIC MIC Determination (Broth Microdilution) Screen->MIC If Active MBC MBC Determination MIC->MBC Informs Concentrations MOA Mechanism of Action Study (Cell Membrane Integrity Assay) MBC->MOA Using Sub-lethal Concentrations

Caption: Proposed experimental workflow for antimicrobial characterization.

Phase 1: Qualitative Screening Protocol

Agar Disk Diffusion (Kirby-Bauer) Test

This initial test provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.[12][13][14] It is essential for determining if the compound has any activity and for selecting a panel of susceptible microorganisms for further testing.[15]

Causality: The principle relies on the diffusion of the antimicrobial compound from a saturated disk into the agar, creating a concentration gradient.[16] If the organism is susceptible, a zone of no growth (zone of inhibition) will form around the disk.[13][15] The size of this zone is indirectly proportional to the minimum concentration of the compound required to inhibit growth.

Protocol Steps:

  • Prepare Inoculum: From a pure, overnight culture of the test microorganism, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17]

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[12] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[12][13]

  • Prepare and Apply Disks:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Aseptically impregnate sterile 6-mm filter paper disks with a known volume (e.g., 20 µL) of the compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press to ensure full contact.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic (e.g., Gentamicin for bacteria).

    • Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[18]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[16]

Data Presentation: Zone of Inhibition

Results should be recorded in a clear, tabular format.

Test MicroorganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923200Record Value
Escherichia coli ATCC 25922200Record Value
Pseudomonas aeruginosa ATCC 27853200Record Value
Candida albicans ATCC 10231200Record Value
Positive Control (e.g., Gentamicin) 10Record Value
Negative Control (Solvent) 0Record Value

Phase 2: Quantitative Assessment Protocols

If antimicrobial activity is observed in the disk diffusion assay, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][19][20] This protocol is adapted from CLSI guidelines.[2]

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells of a microtiter plate indicates the minimum concentration required for inhibition.[17]

Protocol Steps:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to a known concentration (e.g., 2560 µg/mL).

  • Prepare Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[18]

    • Add 100 µL of the compound stock solution to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL.

  • Serial Dilution:

    • Mix the contents of Column 1 thoroughly. Transfer 100 µL from Column 1 to Column 2.

    • Repeat this two-fold serial dilution across the plate to Column 10.

    • Discard 100 µL from Column 10 to ensure all wells (except controls) have a final volume of 100 µL.

  • Controls:

    • Column 11 (Growth Control): 100 µL of MHB plus 100 µL of inoculum (no compound).

    • Column 12 (Sterility Control): 200 µL of sterile MHB only (no compound, no inoculum).[18]

  • Prepare Inoculum: Prepare a 0.5 McFarland standard suspension of the test organism as described in section 3.1. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Inoculate Plate: Add 100 µL of the final diluted inoculum to wells in Columns 1 through 11. Do not add inoculum to Column 12.[18] The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[21]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][19] This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[22] It is a crucial step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[23]

Causality: This protocol involves sub-culturing the contents from the clear wells of the MIC plate onto agar plates without the antimicrobial agent. If the bacteria do not grow after incubation, it indicates they were killed by the compound, not just inhibited. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[23][24]

Protocol Steps:

  • Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that showed no growth.[22]

  • Sub-culture: From each selected well, aspirate a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that shows no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][24]

Data Presentation: MIC and MBC Values

Summarize the quantitative data for clear comparison.

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Record ValueRecord ValueCalculateBactericidal (≤4) or Bacteriostatic (>4)
E. coli ATCC 25922Record ValueRecord ValueCalculateBactericidal (≤4) or Bacteriostatic (>4)

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[23]

Phase 3: Preliminary Mechanism of Action (MoA) Investigation

Based on the chemical structure, a primary hypothesis is that this compound disrupts the bacterial cell membrane. This can be investigated using a cell membrane integrity assay.

Cell Membrane Integrity Assay (Nucleic Acid Release)

Causality: A compromised or damaged cell membrane will leak intracellular components, including nucleic acids (DNA and RNA).[25] These nucleic acids strongly absorb ultraviolet light at a wavelength of 260 nm. By treating bacterial cells with the compound and measuring the absorbance of the supernatant at 260 nm over time, we can quantify membrane damage.[25]

Protocol Steps:

  • Prepare Bacterial Suspension: Grow the test organism to the mid-logarithmic phase in MHB. Harvest the cells by centrifugation and wash twice with a sterile buffer (e.g., 5 mM HEPES, pH 7.2).[26] Resuspend the cells in the same buffer to a final OD₆₀₀ of ~0.5.

  • Treatment:

    • In separate microcentrifuge tubes, add the bacterial suspension.

    • Add this compound to achieve final concentrations corresponding to 0.5x MIC, 1x MIC, and 2x MIC.

    • Positive Control: A known membrane-disrupting agent (e.g., Polymyxin B).

    • Negative Control: Bacterial suspension with solvent only.

  • Incubation: Incubate all tubes at 37°C with gentle agitation.

  • Sample Collection: At various time points (e.g., 0, 30, 60, 120, and 180 minutes), remove an aliquot from each tube and centrifuge at high speed (e.g., 10,000 x g for 2 minutes) to pellet the cells.

  • Measurement: Carefully transfer the supernatant to a UV-transparent 96-well plate or cuvette. Measure the absorbance at 260 nm (A₂₆₀) using a spectrophotometer.

  • Data Analysis: An increase in the A₂₆₀ of the supernatant over time in the compound-treated samples relative to the negative control indicates the release of nucleic acids and thus, a loss of membrane integrity.[25]

Visualization of Hypothesized Mechanism

G cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) membrane_structure Phospholipids | Proteins compound This compound Lipophilic Nature disruption {Membrane Disruption | Increased Permeability} compound->disruption Intercalates into membrane leakage {Leakage of Intracellular Contents | (Ions, ATP, Nucleic Acids)} disruption->leakage death Cell Death leakage->death Loss of gradients & vital molecules

Caption: Hypothesized mechanism of action via cell membrane disruption.

Conclusion and Future Directions

This document outlines a rigorous, phased approach to characterize the antimicrobial properties of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency, and potential mechanism of action. Positive results from this workflow would warrant further investigation, including studies on cytotoxicity against mammalian cell lines, in vivo efficacy in animal models of infection, and more detailed mechanistic studies to identify the specific molecular targets.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays. [Link]

  • Zhang, Y., et al. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Bioorganic & Medicinal Chemistry Letters.
  • PubMed Central. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. [Link]

  • Majinda, R. R. T., et al. (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products.
  • PubMed Central. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Google Patents. (n.d.). RU2573976C2 - Use of benzyl benzoate for new purpose as antimycotic agent, producing and using antimycotic pharmaceutical compositions.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. [Link]

  • PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. [Link]

  • YouTube. (2019). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). [Link]

  • Ataman Kimya. (n.d.). BENZYL BENZOATE. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sodium Benzoate?. [Link]

  • MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]

  • RSC Publishing. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • PubMed Central. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. [Link]

  • KWR Library. (n.d.). Membrane integrity monitoring on laboratory scale: Impact of test cell-induced damage on membrane selectivity. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • PubMed Central. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Bulgarian Journal of Agricultural Science. (n.d.). ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO. [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. [Link]

  • ResearchGate. (2021). Residual activity of benzyl benzoate against Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl 4-(benzyloxy)-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only identify but also mitigate the formation of key impurities.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds via a two-step route starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid).

  • O-Benzylation (Williamson Ether Synthesis): The phenolic hydroxyl group of vanillic acid is protected with a benzyl group, typically using a benzyl halide (e.g., benzyl bromide) and a base, to form 4-(benzyloxy)-3-methoxybenzoic acid.

  • Esterification: The carboxylic acid group of the intermediate is then esterified with benzyl alcohol to yield the final product.

Each of these steps presents a unique set of challenges and potential side reactions. This guide will address these in a practical, question-and-answer format.

Part 1: Troubleshooting the O-Benzylation (Williamson Ether Synthesis) Stage

This initial step is critical, as impurities generated here can be carried through to the final product. The reaction involves the deprotonation of a phenol, which then acts as a nucleophile.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products & Byproducts Vanillic_Acid Vanillic Acid Phenoxide Vanillic_Acid->Phenoxide + Base Base Base (e.g., K2CO3) BnBr Benzyl Bromide Byproduct_BnOH Benzyl Alcohol BnBr->Byproduct_BnOH Hydrolysis Desired_Ether 4-(Benzyloxy)-3- methoxybenzoic Acid (Desired Product) Byproduct_Dibenzyl Benzyl 4-(benzyloxy)-3- methoxybenzoate (Over-benzylation) Desired_Ether->Byproduct_Dibenzyl + Benzyl Bromide (Further Reaction) Byproduct_Ester Benzyl 4-hydroxy-3- methoxybenzoate (Ester Byproduct) Phenoxide->Desired_Ether + Benzyl Bromide (O-Alkylation) Phenoxide->Byproduct_Ester + Benzyl Bromide (Esterification)

Caption: Byproduct formation pathways during the Williamson ether synthesis stage.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and the TLC shows a significant amount of unreacted vanillic acid. What's going wrong?

A1: This is a common issue often related to incomplete deprotonation of the phenolic hydroxyl group.

  • Causality: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, in this case, the phenoxide ion.[1][2] If the base is not strong enough or is insufficiently soluble in the reaction solvent, the concentration of the phenoxide remains low, leading to a slow reaction rate. Moisture in the reagents or solvent can also consume the base and hinder the reaction.[3]

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using an appropriate base. Potassium carbonate (K₂CO₃) is common, but stronger bases like sodium hydride (NaH) can be more effective, particularly in aprotic solvents like DMF or DMSO.[1]

    • Solvent System: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, acetone) are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[1]

    • Reagent Purity: Ensure all reagents and solvents are anhydrous. Dry your solvent and ensure the vanillic acid is free of excess water.

    • Temperature: Increasing the reaction temperature (e.g., refluxing in acetone) can significantly increase the reaction rate.[4]

Q2: I've isolated my product, but NMR analysis shows two benzyl groups. Why did over-benzylation occur?

A2: You have likely formed This compound , the final target molecule, directly. This happens when the reaction conditions are harsh enough to facilitate both O-benzylation and esterification of the carboxylic acid in a single step.

  • Causality: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, is also a nucleophile, albeit a weaker one than the phenoxide. Under forcing conditions (e.g., high temperatures, prolonged reaction times, or with a very reactive benzylating agent), this carboxylate can also attack the benzyl bromide, leading to the formation of the benzyl ester.

  • Troubleshooting Steps:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the O-benzylation. For many substrates, room temperature to 65°C is sufficient.[5]

    • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the benzyl halide. A large excess will drive the secondary esterification reaction.

    • Alternative Strategy: Consider protecting the carboxylic acid first (e.g., as a methyl or ethyl ester), then performing the O-benzylation, followed by hydrolysis of the ester. This adds steps but provides greater control.

Q3: My product is contaminated with a non-polar impurity that has a similar Rf to my desired product. What could it be?

A3: A likely candidate is dibenzyl ether .

  • Causality: Dibenzyl ether can form via two primary pathways:

    • Reaction of benzyl bromide with benzyl alcohol. Benzyl alcohol can be present as an impurity in the benzyl bromide or can be formed in situ by hydrolysis of benzyl bromide if there is moisture in the reaction.

    • Self-condensation of benzyl alcohol if it is used as a solvent or is present in high concentrations under basic conditions.[6]

  • Troubleshooting & Purification:

    • Reagent Quality: Use high-purity, freshly distilled, or newly purchased benzyl bromide.

    • Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of benzyl bromide.

    • Purification: Since dibenzyl ether is non-polar and often co-elutes with the desired product, purification can be challenging. Recrystallization is often more effective than column chromatography for removing it. A solvent system like ethanol/water or ethyl acetate/hexane can be effective.

Byproduct NameFormation MechanismKey Analytical Signature (¹H NMR)
This compound Over-benzylation of vanillic acidTwo distinct benzyl CH₂ signals (~5.1-5.4 ppm), one for the ether and one for the ester.
Dibenzyl Ether Self-condensation or reaction with benzyl alcoholA single sharp singlet for the two equivalent CH₂ groups (~4.6 ppm) and associated aromatic protons.
Benzyl Alcohol Hydrolysis of benzyl bromideA singlet for the CH₂ group (~4.7 ppm) and a broad singlet for the OH proton.

Part 2: Troubleshooting the Esterification Stage

In this step, 4-(benzyloxy)-3-methoxybenzoic acid is reacted with benzyl alcohol, typically under acidic conditions (like Fischer esterification) or using coupling agents.

Esterification cluster_reactants2 Reactants cluster_products2 Products & Byproducts Intermediate_Acid 4-(Benzyloxy)-3- methoxybenzoic Acid Final_Product Benzyl 4-(benzyloxy)-3- methoxybenzoate (Desired Product) Intermediate_Acid->Final_Product + Benzyl Alcohol + Catalyst BnOH Benzyl Alcohol Byproduct_Ether Dibenzyl Ether BnOH->Byproduct_Ether Acid-catalyzed self-condensation Catalyst Catalyst (e.g., H₂SO₄) Byproduct_Debenzyl Vanillic Acid Final_Product->Byproduct_Debenzyl Debenzylation (Harsh Conditions)

Caption: Byproduct formation pathways during the esterification stage.

Frequently Asked Questions (FAQs)

Q4: My Fischer esterification yield is low, and I'm recovering a lot of the starting acid. How can I drive the reaction to completion?

A4: Fischer esterification is an equilibrium-controlled process. To achieve high yields, you must shift the equilibrium towards the product side.[7][8]

  • Causality: The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, this water can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.

  • Troubleshooting Steps:

    • Water Removal: The most critical factor is the removal of water as it forms. This is typically achieved by:

      • Dean-Stark Apparatus: Using a solvent like toluene that forms an azeotrope with water allows for its continuous removal.

      • Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture.

    • Use of Excess Reagent: Using a large excess of benzyl alcohol can also shift the equilibrium forward. However, this can make purification more difficult.

    • Catalyst: Ensure you are using a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid).

Q5: After my reaction, I've noticed the formation of a significant amount of vanillic acid. Why is my benzyl ether being cleaved?

A5: You are observing debenzylation . The benzyl ether linkage is generally stable, but it can be cleaved under harsh acidic conditions, especially at elevated temperatures.[9][10]

  • Causality: Strong protic acids used in Fischer esterification can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by water or other nucleophiles present in the mixture. This is exacerbated by high temperatures needed to drive the esterification.

  • Troubleshooting Steps:

    • Milder Conditions: Switch to a milder esterification method that does not require strong acid and high heat.

      • Coupling Reagents: Use carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine). This reaction is typically run at room temperature.

      • Acid Chlorides: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with benzyl alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[11]

Q6: I used a DCC/DMAP coupling for my esterification, but now I have a white solid that is very difficult to remove. What is it?

A6: This is almost certainly dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent.

  • Causality: DCC activates the carboxylic acid, and in the process, it is consumed and converted to the insoluble DCU.

  • Purification Protocol:

    • Initial Filtration: After the reaction is complete (monitored by TLC), dilute the reaction mixture with a solvent in which DCU is poorly soluble (e.g., dichloromethane, ethyl acetate).

    • Filter: Filter the mixture through a pad of Celite or a fritted funnel to remove the bulk of the DCU precipitate.

    • Solvent Wash: Wash the filtrate with dilute acid (e.g., 1N HCl) to remove residual DMAP and base, followed by a wash with brine.

    • Column Chromatography: Any remaining soluble DCU can typically be removed by standard silica gel column chromatography.

Observed IssuePotential Cause(s)Suggested Solution(s)
Low Ester Yield (Fischer) Equilibrium not shifted; water present.Use a Dean-Stark trap; use excess benzyl alcohol; ensure sufficient catalyst.
Formation of Vanillic Acid Debenzylation of the ether linkage.Avoid harsh acidic conditions and high heat. Switch to milder methods like DCC/DMAP coupling or acid chloride formation.[9][11]
Insoluble White Precipitate Dicyclohexylurea (DCU) from DCC coupling.Filter the reaction mixture through Celite before workup. Purify by column chromatography.

Part 3: General Purification and Final Product Integrity

Q7: How can I confirm the purity of my final product, this compound?

A7: A combination of analytical techniques is essential for confirming purity and structure.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic singlets of the two benzylic CH₂ groups, the methoxy group, and the correct integration and splitting patterns for all aromatic protons. The absence of signals for impurities like benzyl alcohol or dibenzyl ether is crucial.

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including those for the ester carbonyl, the methoxy carbon, and the two benzylic carbons.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound by identifying the molecular ion peak ([M]+, [M+H]+, or [M+Na]+).

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

By understanding the mechanistic origins of these common byproducts, you can proactively adjust your experimental design to minimize their formation, leading to higher yields, easier purifications, and a more robust synthetic protocol.

References

  • Vertex AI Search Result 1: Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024). Provides general information on the esterification of benzyl alcohol and benzoic acid.
  • Vertex AI Search Result 2: A method for synthesis of benzyl benzoate that manufactured at low temperature. (2020).
  • Vertex AI Search Result 3: Synthesis of 4-benzyloxy-3-chlorobenzoic acid - PrepChem.com. (n.d.). Details a procedure for the benzylation of a substituted 4-hydroxybenzoic acid.
  • Vertex AI Search Result 4: Williamson Ether Synthesis - J&K Scientific LLC. (2025). Provides a mechanistic overview of the Williamson ether synthesis, including reagents and potential side reactions.
  • Vertex AI Search Result 5: US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
  • Vertex AI Search Result 6: 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook. (n.d.).
  • Vertex AI Search Result 7: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.).
  • Vertex AI Search Result 8: The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Explains the SN2 mechanism of the Williamson ether synthesis.
  • Vertex AI Search Result 9: US6491795B2 - Process for recovering benzyl benzoate - Google Patents. (n.d.).
  • Vertex AI Search Result 10: CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents. (n.d.).
  • Vertex AI Search Result 11: Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1 - ResearchGate. (n.d.).
  • Vertex AI Search Result 12: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.).
  • Vertex AI Search Result 13: 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem. (n.d.).
  • Vertex AI Search Result 14: Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Vertex AI Search Result 15: benzyl benzoate - Organic Syntheses Procedure. (n.d.).
  • Vertex AI Search Result 16: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr. (n.d.). Discusses the esterification of benzoic acids with benzyl alcohol.
  • Vertex AI Search Result 17: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. (2014).
  • Vertex AI Search Result 18: Benzyl Benzoate-impurities - Pharmaffiliates. (n.d.).
  • Vertex AI Search Result 19: CN101186614A - Preparation method of methoxybenzyl ester - Google Patents. (n.d.). Relates to the synthesis of similar ester compounds.
  • Vertex AI Search Result 20: (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. (2020).
  • Vertex AI Search Result 21: Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. (n.d.). Discusses the selective removal of benzyl protecting groups.
  • Vertex AI Search Result 22: Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. (n.d.).
  • Vertex AI Search Result 23: Scientific Documentation - BE159, Benzyl Benzoate, USP - Spectrum Chemical. (2022).
  • Vertex AI Search Result 24: (PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate. (2025).
  • Vertex AI Search Result 25: CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. (n.d.). Involves reactions of substituted benzoic acids.
  • Vertex AI Search Result 26: ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN - Malaysian Journal of Analytical Sciences. (n.d.).
  • Vertex AI Search Result 27: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
  • Vertex AI Search Result 28: Can a benzyl ether be removed in the presence of an ester? - Chemistry Stack Exchange. (2015). Discusses the relative stability of benzyl ethers and esters.
  • Vertex AI Search Result 29: A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. (n.d.).
  • Vertex AI Search Result 30: Solved Lab. Williamson Ether Synthesis K.CO HO | Chegg.com. (2021). Shows a general laboratory setup for a Williamson ether synthesis.

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzyl 4-(benzyloxy)-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Overview of the Synthesis

The synthesis of this compound typically starts from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The process involves two key transformations: the benzylation of the phenolic hydroxyl group (a Williamson ether synthesis) and the benzylation of the carboxylic acid group (an esterification). The strategic selection of reaction order, reagents, and conditions is critical for achieving high yield and purity.

General Synthetic Workflow

The following diagram outlines a common and effective workflow for the synthesis, starting with the protection of the carboxylic acid, followed by the etherification of the phenol.

G cluster_0 Step 1: Benzyl Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Purification A Vanillic Acid B Benzyl 4-hydroxy-3-methoxybenzoate A->B  Benzyl Bromide, K2CO3  Acetone, Reflux   C This compound B->C  Benzyl Bromide, K2CO3, KI  Acetone, 65°C   D Workup & Column Chromatography C->D

Caption: A typical two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most logical order for the two benzylation steps? Should I esterify the acid or etherify the phenol first?

A1: The recommended strategy is to esterify the carboxylic acid first , followed by the etherification of the phenolic hydroxyl group.

  • Expertise & Experience: The phenolic proton is significantly more acidic than the carboxylic acid proton. If you attempt the Williamson ether synthesis first using a base like potassium carbonate (K₂CO₃), you will deprotonate both the phenol and the carboxylic acid. The resulting carboxylate anion is a potent nucleophile that can compete with the phenoxide, leading to a complex mixture of products. By converting the carboxylic acid to a benzyl ester first, you protect this reactive site, ensuring that the subsequent etherification proceeds cleanly at the phenolic position.

Q2: Why is potassium carbonate (K₂CO₃) the most frequently cited base for this reaction? Are there better alternatives?

A2: Potassium carbonate is a moderately strong base that is cost-effective, easy to handle, and sufficiently strong to deprotonate the phenolic hydroxyl group to initiate the Williamson ether synthesis.[1][2] Its limited solubility in solvents like acetone can be advantageous, as it provides a solid-liquid phase transfer catalysis environment without being overly reactive, which could promote side reactions.

  • Trustworthiness: While stronger bases like sodium hydride (NaH) would be more effective at deprotonation, they are also pyrophoric and can increase the likelihood of elimination side reactions with the benzyl bromide. Cesium carbonate (Cs₂CO₃) is a highly effective alternative due to its greater solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide, but it is significantly more expensive. For most applications, K₂CO₃ provides the best balance of reactivity, safety, and cost.

Q3: What is the specific function of adding potassium iodide (KI) during the Williamson ether synthesis step?

A3: Potassium iodide acts as a catalyst via the Finkelstein reaction . Benzyl bromide is a good alkylating agent, but benzyl iodide is even better because iodide is an excellent leaving group. KI reacts in situ with benzyl bromide to generate a catalytic amount of the more reactive benzyl iodide.[3] This significantly accelerates the rate of the desired Sₙ2 reaction, often allowing for lower reaction temperatures and shorter reaction times.

Q4: Can I use benzyl alcohol directly for the esterification instead of benzyl bromide?

A4: Yes, this is possible through a Fischer-Speier esterification . This reaction involves heating the carboxylic acid (vanillic acid) with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst.[4]

  • Causality: The key challenge with this method is that the reaction is reversible and must be driven to completion, typically by removing the water that is formed as a byproduct.[4] Furthermore, a significant side reaction can be the acid-catalyzed self-condensation of benzyl alcohol to form dibenzyl ether, which can complicate purification.[4] Therefore, while feasible, the benzyl bromide method under basic conditions is often more direct and higher yielding for this specific substrate.

Troubleshooting Guide

Problem: My reaction yield is very low or has failed completely.

Possible Cause Scientific Explanation & Solution
1. Impure or Wet Reagents The Williamson ether synthesis is highly sensitive to moisture. Water can hydrolyze the benzyl bromide and deactivate the phenoxide nucleophile. The base (K₂CO₃) should be anhydrous. Solution: Ensure all reagents are of high purity. Dry the solvent (e.g., acetone, DMF) over molecular sieves before use. Ensure the potassium carbonate is freshly dried by heating it in an oven.
2. Ineffective Deprotonation The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is too weak or is not interacting effectively with the starting material, the reaction will not proceed. Solution: While K₂CO₃ is standard, for stubborn reactions, consider switching to a more polar aprotic solvent like DMF, which can better solubilize the base and reactants.[5] Alternatively, a stronger base like Cs₂CO₃ can be used.
3. Poor Leaving Group Reactivity While bromide is a good leaving group, its reactivity can be a limiting factor. Solution: As mentioned in the FAQ, add a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI). This will generate the more reactive benzyl iodide in situ, accelerating the reaction.[3]

Problem: TLC analysis shows the presence of starting material even after prolonged reaction time.

Possible Cause Scientific Explanation & Solution
1. Insufficient Temperature Sₙ2 reactions have an activation energy barrier that must be overcome. Room temperature may not be sufficient for the reaction to proceed at a reasonable rate. Solution: Most protocols recommend heating the reaction mixture. For acetone, this means refluxing (around 56°C). For higher boiling point solvents like DMF, temperatures of 60-80°C are common.[3] Monitor the reaction by TLC until the starting material spot has been consumed.
2. Stoichiometry Imbalance An insufficient amount of the electrophile (benzyl bromide) will naturally lead to an incomplete reaction. Solution: Use a slight excess of benzyl bromide (e.g., 1.1 to 1.5 equivalents) for each functional group being benzylated. This ensures that the limiting reagent (the vanillic acid derivative) is fully consumed.

Problem: My final product is contaminated with significant byproducts.

Possible Cause Scientific Explanation & Solution
1. Dibenzyl Ether Formation Benzyl bromide can react with any hydroxide ions present (from residual water) or with the benzyl alcohol formed from its hydrolysis. Under acidic conditions (Fischer esterification), benzyl alcohol can self-condense.[4] Solution: Ensure anhydrous conditions. During workup, perform a thorough aqueous wash to remove any unreacted benzyl alcohol. If dibenzyl ether is a persistent issue, purify carefully using column chromatography, as its polarity is often close to the desired product.
2. Over-Benzylation This is less common with this specific substrate but can occur if other nucleophilic sites are present on a more complex molecule. Solution: This points to the need for a robust protecting group strategy. Ensure that only the desired functional groups are available for reaction.

Optimization of Reaction Conditions

The choice of base, solvent, and catalyst can have a profound impact on reaction success. The following table provides a comparative overview for the critical Williamson ether synthesis step.

ParameterCondition A (Standard) Condition B (Accelerated) Condition C (High-Boiling) Expert Rationale & Causality
Base K₂CO₃Cs₂CO₃K₂CO₃K₂CO₃ is a cost-effective and reliable choice. Cs₂CO₃ offers higher reactivity due to better solubility and the "cesium effect," which is useful for less reactive substrates but comes at a higher cost.
Solvent AcetoneAcetoneDMFAcetone is easy to remove post-reaction. DMF is a superior polar aprotic solvent that can significantly accelerate Sₙ2 reactions by solvating cations while leaving the nucleophile "bare" and more reactive, but it has a high boiling point, making it harder to remove.[5]
Additive NoneKI (0.1 eq.)KI (0.1 eq.)The addition of a catalytic iodide source is a highly recommended and low-cost method to significantly increase the reaction rate by generating a more reactive alkylating agent in situ.
Temperature Reflux (~56°C)Reflux (~56°C)60-80°CThe temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or promote side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-hydroxy-3-methoxybenzoate (Esterification)

  • Setup: To a round-bottom flask, add vanillic acid (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and dry acetone (10 mL per gram of vanillic acid).

  • Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone.[6] Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Etherification)

  • Setup: To a round-bottom flask, add Benzyl 4-hydroxy-3-methoxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), potassium iodide (0.1 eq.), and dry acetone (15 mL per gram of substrate).[3]

  • Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 65°C and stir for 12-18 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the solid salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in dichloromethane (CH₂Cl₂) or ethyl acetate. Wash the organic phase with a dilute sodium bicarbonate solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the final product by flash column chromatography using a suitable eluent system like acetone/CH₂Cl₂ or hexane/ethyl acetate to yield the pure product.[2][3]

References

  • Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Inform
  • Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1.
  • Methyl 4-(benzyloxy)-3-methoxybenzoate.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.MDPI.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.MDPI.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H c

Sources

Preventing over-oxidation during Benzyl 4-(benzyloxy)-3-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-oxidation and Ensuring High-Yield Synthesis

Welcome to the technical support center for the synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of over-oxidation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Navigating Over-oxidation

Over-oxidation is a frequent hurdle in the synthesis of this compound, primarily when starting from 4-(benzyloxy)-3-methoxybenzyl alcohol. The electron-donating nature of the methoxy and benzyloxy substituents can activate the benzylic position, making it susceptible to further oxidation beyond the desired aldehyde intermediate, ultimately leading to the formation of 4-(benzyloxy)-3-methoxybenzoic acid. This guide addresses common issues and provides actionable solutions.

Q1: My reaction is producing significant amounts of 4-(benzyloxy)-3-methoxybenzoic acid as a byproduct. What is causing this over-oxidation?

A1: The formation of the carboxylic acid byproduct is a classic case of over-oxidation. The initial oxidation of the primary alcohol, 4-(benzyloxy)-3-methoxybenzyl alcohol, yields the corresponding aldehyde. However, this aldehyde can be further oxidized to the carboxylic acid under the reaction conditions. The presence of electron-donating groups (methoxy and benzyloxy) on the aromatic ring can stabilize the transition states leading to both the aldehyde and the carboxylic acid, potentially accelerating the rate of over-oxidation.[1][2]

Several factors could be contributing to this issue:

  • Choice of Oxidizing Agent: Strong, non-selective oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (CrO3) are known to readily oxidize primary alcohols to carboxylic acids.[3]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the oxidation of the intermediate aldehyde to the carboxylic acid.

  • Reaction Time: Prolonged reaction times, even with milder oxidants, can lead to the accumulation of the over-oxidized product.

  • Stoichiometry of the Oxidant: An excess of the oxidizing agent will increase the likelihood of over-oxidation.

Q2: How can I modify my reaction conditions to minimize the formation of the carboxylic acid byproduct?

A2: To minimize over-oxidation, you need to employ conditions that are selective for the formation of the ester, either by stopping the oxidation at the aldehyde stage followed by a subsequent esterification, or by using a direct oxidative esterification method.

Here are several strategies:

  • Select a Milder Oxidizing Agent: Utilize an oxidant known to selectively convert primary alcohols to aldehydes. Manganese dioxide (MnO2) is a classic choice for the oxidation of benzylic alcohols to aldehydes with a low risk of over-oxidation.[4] Other excellent options include Dess-Martin Periodinane (DMP) or a Swern oxidation protocol. These methods are generally performed under mild, non-aqueous conditions, which helps to prevent the formation of the carboxylic acid.

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde intermediate. Running the reaction at a lower temperature will also help to control the rate of over-oxidation.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the mild oxidizing agent. Avoid a large excess, which will drive the reaction towards the carboxylic acid.

Q3: I am interested in a one-pot synthesis. Are there methods for the direct oxidative esterification of 4-(benzyloxy)-3-methoxybenzyl alcohol to the benzyl ester?

A3: Yes, direct oxidative esterification is an excellent strategy to avoid the isolation of the intermediate aldehyde and can often lead to higher overall yields. This method involves the in-situ formation of the aldehyde, which then reacts with an alcohol to form a hemiacetal. The hemiacetal is then oxidized to the ester.

Several catalytic systems can achieve this transformation:

  • Ruthenium-based Catalysts: Ruthenium complexes have been shown to be effective for the oxidative esterification of primary alcohols.

  • Gold/Palladium Catalysts: Bimetallic Au/Pd catalysts can also promote the aerobic oxidation of benzyl alcohols, and under the right conditions, can favor the formation of the ester.[2]

  • Copper-Manganese Oxides: These mixed metal oxides have been used for the selective oxidation of benzylic alcohols to the corresponding aldehydes with high selectivity, which could potentially be adapted for an oxidative esterification process.[5]

For your specific substrate, you would perform the reaction in the presence of benzyl alcohol. The in situ generated aldehyde from 4-(benzyloxy)-3-methoxybenzyl alcohol would then react with the benzyl alcohol to form the desired ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and reliable synthetic routes to consider:

  • Route A: Direct Oxidative Esterification: This involves the direct conversion of 4-(benzyloxy)-3-methoxybenzyl alcohol and benzyl alcohol into the final ester product in a single step using an appropriate catalyst and oxidant. This is often the most atom-economical route.

  • Route B: Two-Step Synthesis via the Carboxylic Acid: This route involves two distinct steps:

    • Oxidation: Oxidation of 4-(benzyloxy)-3-methoxybenzyl alcohol to 4-(benzyloxy)-3-methoxybenzoic acid.

    • Esterification: Esterification of the resulting carboxylic acid with benzyl alcohol, typically under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acid chloride.[6][7] This route can be more reliable as it separates the sensitive oxidation step from the ester formation.

Q2: I am considering Route B. How do I synthesize the intermediate, 4-(benzyloxy)-3-methoxybenzoic acid?

A2: The synthesis of 4-(benzyloxy)-3-methoxybenzoic acid (also known as O-benzyl vanillic acid) can be achieved through two common methods:

  • Benzylation of Vanillic Acid: This is a straightforward approach where commercially available vanillic acid is benzylated at the phenolic hydroxyl group. This is typically done using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.[8]

  • Oxidation of 4-(Benzyloxy)-3-methoxybenzaldehyde (O-benzyl vanillin): If you have O-benzyl vanillin available, it can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A classic and effective method is the use of silver oxide (Ag2O), as described in Organic Syntheses for the oxidation of vanillin to vanillic acid.[9]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction in real-time. By spotting the starting material, the reaction mixture, and a co-spot, you can quickly assess the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and to determine the purity of your final product, HPLC is the method of choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of your final product, this compound.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in your molecule, such as the ester carbonyl stretch.

Experimental Protocols

Protocol 1: Selective Oxidation of 4-(benzyloxy)-3-methoxybenzyl Alcohol to the Aldehyde using Manganese Dioxide

This protocol is designed to minimize over-oxidation to the carboxylic acid.

Materials:

  • 4-(benzyloxy)-3-methoxybenzyl alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or silica gel for filtration

Procedure:

  • Dissolve 4-(benzyloxy)-3-methoxybenzyl alcohol (1 equivalent) in DCM or CHCl₃.

  • Add activated MnO₂ (5-10 equivalents by weight). The exact amount may need to be optimized.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the MnO₂. Wash the filter cake with additional solvent.

  • Combine the filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)-3-methoxybenzaldehyde.

  • The crude aldehyde can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Esterification of 4-(benzyloxy)-3-methoxybenzoic Acid with Benzyl Alcohol

This protocol describes a standard Fischer esterification.

Materials:

  • 4-(benzyloxy)-3-methoxybenzoic acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine 4-(benzyloxy)-3-methoxybenzoic acid (1 equivalent), benzyl alcohol (1.5-3 equivalents), and a catalytic amount of concentrated H₂SO₄ or p-TsOH in toluene.

  • Set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically.

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for the Conversion of Primary Benzylic Alcohols to Aldehydes

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂)[4] DCM or CHCl₃, room temp.High selectivity for benzylic alcohols, mild conditions, easy workup (filtration).Requires a large excess of reagent, reactivity can vary with the source of MnO₂.
Dess-Martin Periodinane (DMP) DCM, room temp.High yields, short reaction times, mild conditions, tolerates a wide range of functional groups.Reagent is expensive and can be shock-sensitive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, low temp. (-78 °C)Excellent for sensitive substrates, high yields, avoids heavy metals.Requires cryogenic temperatures, produces dimethyl sulfide (strong odor), sensitive to water.
Pyridinium Chlorochromate (PCC) DCM, room temp.Reliable and widely used.Chromium-based reagent (toxic), can be acidic.
TEMPO/NaOCl Biphasic system (e.g., DCM/water), catalytic TEMPO, stoichiometric bleach.Catalytic, uses inexpensive oxidant, mild conditions.Can be sensitive to substrate, may require careful pH control.

Visualizations

Reaction Pathway and Over-oxidation

reaction_pathway cluster_main Synthesis of this compound Start 4-(benzyloxy)-3-methoxybenzyl Alcohol Aldehyde 4-(benzyloxy)-3-methoxybenzaldehyde Start->Aldehyde Mild Oxidation Ester This compound Aldehyde->Ester + Benzyl Alcohol (Oxidative Esterification) Acid 4-(benzyloxy)-3-methoxybenzoic Acid Aldehyde->Acid Over-oxidation OverOxidation Over-oxidation Product Acid->OverOxidation

Caption: Reaction pathway showing the desired synthesis and the competing over-oxidation reaction.

Troubleshooting Workflow

troubleshooting_workflow Start Problem: Significant formation of 4-(benzyloxy)-3-methoxybenzoic acid CheckOxidant Is the oxidizing agent strong (e.g., KMnO₄, CrO₃)? Start->CheckOxidant ChangeOxidant Solution: Switch to a milder oxidant (e.g., MnO₂, DMP, Swern) CheckOxidant->ChangeOxidant Yes CheckConditions Are the reaction temperature or time excessive? CheckOxidant->CheckConditions No ModifyConditions Solution: Lower the temperature and monitor reaction closely by TLC. Quench upon completion. CheckConditions->ModifyConditions Yes ConsiderAlternative Consider Alternative Route: Two-step synthesis via the carboxylic acid. CheckConditions->ConsiderAlternative No

Caption: A logical workflow for troubleshooting over-oxidation issues.

References

  • Stahl, S. S., & Yoon, T. P. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Google Patents. (2008). Preparation method of methoxybenzyl ester. CN101186614A.
  • Google Patents. (2017). Production process of p-methoxybenzyl alcohol. CN106673985A.
  • Royal Society of Chemistry. (2024). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]

  • ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?. [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Molecules. [Link]

  • Rosazza, J. P., & Li, T. (2000). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology. [Link]

  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Indian Academy of Sciences. (2010). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences. [Link]

  • AIR Unimi. (2018). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. [Link]

  • Korean Chemical Society. (2013). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Bulletin of the Korean Chemical Society. [Link]

  • Google Patents. (2020). Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves. CN108467342B.
  • ResearchGate. (2000). Biocatalytic Synthesis of Vanillin. [Link]

  • ResearchGate. (2019). Oxidation of benzyl alcohol to benzoic acid in the presence of Pd(II)-DPA@chitosan. [Link]

  • Organic Syntheses. vanillic acid. [Link]

  • PubMed. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

  • Google Patents. (2021). Synthesis method of m-methoxy benzyl alcohol. CN113024360A.
  • ResearchGate. (2018). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • MDPI. (2021). The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. Antioxidants. [Link]

  • International Journal of Advance Scientific Research and Management. (2018). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. [Link]

  • International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities. [Link]

  • MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Catalysts. [Link]

  • University of Connecticut. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

  • ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. [Link]

  • Academia.edu. (1979). Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. [Link]

  • PubMed Central. (2013). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

  • PrepChem.com. Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. [Link]

  • ChemRxiv. (2023). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. [Link]

  • ResearchGate. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]

  • ResearchGate. (2016). Photochemical Oxidation of Benzyl Alcohol. [Link]

Sources

Technical Support Center: Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Stability, Degradation, and Analysis

Welcome to the technical support center for Benzyl 4-(benzyloxy)-3-methoxybenzoate. As a key intermediate in various synthetic applications, understanding its stability profile is critical for successful experimental outcomes and ensuring the integrity of your research. This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights into the degradation pathways of this molecule.

Section 1: Understanding Core Stability and Degradation Pathways

This section explores the inherent chemical liabilities of this compound and the primary mechanisms by which it degrades.

Q1: What are the most common degradation pathways for this compound?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: a benzyl ester and a benzyl ether . The degradation pathways are dominated by the cleavage of these two groups under different conditions.

  • Hydrolysis (Acidic or Basic): The benzyl ester linkage is the most labile group, readily cleaved by hydrolysis. This reaction can be catalyzed by trace amounts of acid or base, or simply by the presence of water, especially at elevated temperatures. This pathway yields 4-(benzyloxy)-3-methoxybenzoic acid and benzyl alcohol.[1][2]

  • Hydrogenolysis: The benzyl ether is susceptible to catalytic hydrogenolysis. This process involves cleavage of the carbon-oxygen bond using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas.[3] This reaction cleaves the benzyl protecting group from the phenolic oxygen, yielding Benzyl 4-hydroxy-3-methoxybenzoate (also known as Benzyl vanillate) and toluene. It is important to note that under these conditions, the benzyl ester can also be reduced, potentially leading to a mixture of products.[3]

  • Photodegradation: Aromatic esters and ethers can be sensitive to light, particularly UV radiation. While specific studies on this molecule are scarce, related compounds like benzylparaben are known to undergo photosensitized oxidation, especially in alkaline solutions.[4] This suggests that exposure to light could initiate complex radical-based degradation.

  • Thermal Degradation: High temperatures can promote decomposition. For instance, a potential degradation product, benzyl alcohol, is known to decompose into benzene, toluene, and benzaldehyde under significant heat.[5]

Below is a diagram illustrating the two primary chemical degradation pathways.

G cluster_hydrolysis Hydrolytic Pathway cluster_hydrogenolysis Reductive Pathway parent This compound hydrolysis_prod1 4-(Benzyloxy)-3-methoxybenzoic Acid parent->hydrolysis_prod1 Hydrolysis (H₂O, H⁺/OH⁻) hydrolysis_prod2 Benzyl Alcohol hydrogenolysis_prod1 Benzyl 4-hydroxy-3-methoxybenzoate parent->hydrogenolysis_prod1 Hydrogenolysis (H₂, Pd/C) hydrogenolysis_prod2 Toluene

Caption: Primary Hydrolytic and Reductive Degradation Pathways.

Section 2: Troubleshooting Experimental Issues

Unforeseen results are common in stability studies. This section provides a logical framework for identifying unknown products and preventing unwanted degradation.

Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis during a stability study. How can I identify it?

A2: A systematic approach is key to identifying unknown peaks. The appearance of new signals in your chromatogram indicates the formation of one or more degradation products.

Causality: The identity of the degradant provides direct evidence for the degradation mechanism at play (e.g., hydrolysis, oxidation).

Troubleshooting Steps:

  • Obtain Mass Data: If using LC-MS, determine the molecular weight of the unknown peak. This is the most crucial piece of information for preliminary identification.

  • Consult the Degradant Table: Compare the observed mass with the theoretical masses of common potential degradation products listed in the table below.

  • Perform Forced Degradation: To confirm the identity, perform a forced degradation study.[6] Expose your parent compound to five stress conditions (acid, base, oxidation, heat, and light) in separate experiments. This will intentionally generate the degradation products.

  • Compare Retention Times: Run the samples from your forced degradation study on your HPLC system. If the retention time of a peak from a specific stress condition (e.g., acid hydrolysis) matches your unknown peak, you have likely identified both the product and the degradation pathway.

Table 1: Potential Degradation Products of this compound

Compound NameMolecular FormulaExact Mass (Da)Likely Origin
4-(Benzyloxy)-3-methoxybenzoic AcidC₁₅H₁₄O₄258.0892Hydrolysis
Benzyl AlcoholC₇H₈O108.0575Hydrolysis
Benzyl 4-hydroxy-3-methoxybenzoateC₁₅H₁₄O₄258.0892Hydrogenolysis
Vanillic AcidC₈H₈O₄168.0423Hydrolysis + Hydrogenolysis
BenzaldehydeC₇H₆O106.0419Oxidation of Benzyl Alcohol
Benzoic AcidC₇H₆O₂122.0368Oxidation of Benzyl Alcohol
Q3: My compound is degrading during storage, even as a solid or in an organic solvent. What preventative measures can I take?

A3: Degradation during storage is typically due to overlooked environmental factors.

Causality: The stability of the compound is compromised by atmospheric moisture, light, or residual impurities from synthesis that can act as catalysts.

Preventative Protocols:

  • For Solid Storage:

    • Ensure Purity: Purify the compound thoroughly after synthesis, typically by column chromatography or recrystallization, to remove any residual acids, bases, or metal catalysts.[3]

    • Store Dry: Store the solid in a tightly sealed vial within a desiccator to protect it from atmospheric moisture, which can cause slow hydrolysis.

    • Store Cold & Dark: Keep the vial at a low temperature (e.g., -20°C) and protected from light by using an amber vial or wrapping it in aluminum foil.[4]

  • For Solution Storage:

    • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane). Avoid protic solvents like methanol or ethanol unless for immediate use, as they can participate in transesterification or hydrolysis.

    • Inert Atmosphere: If storing for extended periods, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Low Temperature: As with the solid, store solutions frozen (-20°C or -80°C) to drastically reduce the rate of any potential degradation reactions.

Section 3: Analytical Methods and Protocols

Reliable analytical methods are the cornerstone of any stability study. This section provides a validated starting point for monitoring the parent compound and its degradants.

Q4: What is a standard protocol for a stability-indicating HPLC method to monitor the degradation of this compound?

A4: A stability-indicating method is one that can accurately quantify the decrease of the active substance while simultaneously detecting the increase of degradation products.[6] A reverse-phase HPLC (RP-HPLC) method is ideal for this molecule.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a self-validating starting point. The key is to demonstrate baseline separation between the parent peak and all peaks generated during forced degradation studies.

  • Instrumentation: HPLC with UV/Vis or Diode-Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (verify with a UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL.

The workflow for using this method in a stability study is outlined below.

Caption: Workflow for a Forced Degradation Study using HPLC.

References

  • Maccioni, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y. & Zhang, H. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gold, H., et al. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]

  • Maccioni, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - Supplementary Information. MDPI. Available at: [Link]

  • Nishimura, M., et al. (1999). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available at: [Link]

  • Grabowska, E., et al. (2012). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. Dalhousie University. Available at: [Link]

  • Request PDF. (n.d.). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. ResearchGate. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Semantic Scholar. Available at: [Link]

  • Mabrouk, M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Asian Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Request PDF. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. ResearchGate. Available at: [Link]

  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid. (n.d.). PrepChem.com. Available at: [Link]

  • PubChem. (n.d.). 4-(Heptyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Benzyloxyanisole. National Center for Biotechnology Information. Available at: [Link]

  • Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. (1996). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of m-methoxy benzyl alcohol. (2021). Google Patents.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Benzyl 4-(benzyloxy)-3-methoxybenzoate Against Standard Antimicrobials: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Benzyl 4-(benzyloxy)-3-methoxybenzoate, a benzoate derivative, presents a chemical scaffold with potential antimicrobial properties, drawing from the known, albeit modest, activities of related compounds like benzyl benzoate.[1][2] To date, the antimicrobial efficacy of this compound has not been extensively characterized in publicly available literature. This guide, therefore, puts forth a comprehensive experimental framework for a head-to-head comparison of this novel compound against a panel of established antibacterial and antifungal agents.

This document is designed for researchers, scientists, and drug development professionals, providing a robust, self-validating system of protocols to ascertain the antimicrobial profile of this compound. By adhering to standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the proposed investigations will yield reliable and comparable data.[3][4]

Compound Profiles: The Novel Agent and Its Comparators

A thorough comparative analysis requires the selection of appropriate benchmark antimicrobials. The choice of comparators should span different mechanisms of action to provide a broad understanding of the potential therapeutic niche of the test compound.

Test Compound:

  • This compound: The subject of this investigation. Its mechanism of action is currently unknown and will be inferred from its performance in the proposed assays.

Comparator Antibacterial Agents:

  • Penicillin (β-Lactam): A cornerstone of antibacterial therapy, Penicillin acts by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[5][6] This inhibition leads to cell lysis and is most effective against Gram-positive bacteria.[6]

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] By inhibiting these enzymes, ciprofloxacin prevents DNA replication and repair, leading to bacterial cell death.[8][9]

Comparator Antifungal Agents:

  • Amphotericin B (Polyene): A potent antifungal that binds to ergosterol, a key component of the fungal cell membrane.[10] This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and fungal cell death.[11]

  • Fluconazole (Azole): A widely used antifungal that inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[12] The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane's integrity and function.[12]

Proposed Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro assessment of the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] This assay is fundamental for assessing the potency of a novel compound.[14]

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

  • Serial Dilution of Antimicrobials: Two-fold serial dilutions of this compound and the comparator antimicrobials are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at the optimal temperature and duration for the specific microorganism (typically 37°C for 16-24 hours for bacteria and 35°C for 24-48 hours for fungi).[14]

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15]

Methodology:

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Data Interpretation: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[15]

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by assessing the rate at which it kills a microorganism over time.[16]

Methodology:

  • Preparation: Standardized microbial suspensions are prepared and exposed to various concentrations of this compound and the comparator antimicrobials (e.g., 1x, 2x, and 4x the MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each suspension.

  • Quantification: The number of viable microorganisms in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[16]

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

MicroorganismThis compound (µg/mL)Penicillin (µg/mL)Ciprofloxacin (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
S. aureus ATCC 29213DataDataDataN/AN/A
E. coli ATCC 25922DataDataDataN/AN/A
C. albicans ATCC 90028DataN/AN/ADataData

Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data

MicroorganismThis compound (µg/mL)Penicillin (µg/mL)Ciprofloxacin (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)
S. aureus ATCC 29213DataDataDataN/AN/A
E. coli ATCC 25922DataDataDataN/AN/A
C. albicans ATCC 90028DataN/AN/ADataData

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_dynamic_assay Dynamic Assessment Inoculum Standardized Inoculum (5x10^5 CFU/mL) MIC MIC Assay (Broth Microdilution) Inoculum->MIC TimeKill Time-Kill Kinetics Inoculum->TimeKill Antimicrobials Serial Dilutions of Test & Comparator Agents Antimicrobials->MIC Antimicrobials->TimeKill MBC MBC/MFC Assay (Subculturing) MIC->MBC MIC->TimeKill

Caption: Proposed experimental workflow for antimicrobial efficacy testing.

Mechanisms_of_Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell CellWall Cell Wall Synthesis (Peptidoglycan) DNA DNA Replication Membrane Cell Membrane (Ergosterol) Penicillin Penicillin Penicillin->CellWall Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Membrane Disrupts Fluconazole Fluconazole Fluconazole->Membrane Inhibits Synthesis

Caption: Mechanisms of action of comparator antimicrobial agents.

Conclusion

While the antimicrobial potential of this compound remains to be elucidated, the experimental framework detailed in this guide provides a clear and scientifically rigorous path to its characterization. By employing standardized protocols and comparing its activity against well-established antimicrobials, researchers can generate the necessary data to determine its spectrum of activity, potency, and potential as a novel therapeutic agent. The successful execution of these studies will be a crucial first step in the evaluation of this compound for future drug development endeavors.

References

  • Koval, A., Biloklytska, G., Davtian, L., & Ubohov, S. (2020). Indicator of Antimicrobial Activity as Criteria for Selection of Concentration of Substances in the Medicinal Composition. Archives of Pharmacy Practice, 11(3), 138-144. [Link]

  • Diastuti, H., Syah, Y. M., Juliawaty, L. D., & Singgih, M. (2017). Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. Molekul, 12(1), 58. [Link]

  • Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing. 35th ed. CLSI supplement M100. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. EUCAST. [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Yocum, R. R., Rasmussen, J. R., & Strominger, J. L. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. The Journal of biological chemistry, 255(9), 3977–3986. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • News-Medical.Net. (2021, August 23). Penicillin Mechanism. News-Medical.Net. [Link]

  • Kapoor, G., Saigal, S., & Elongavan, A. (2017). Action and resistance mechanisms of antibiotics: A guide for clinicians. Journal of anaesthesiology, clinical pharmacology, 33(3), 300–305. [Link]

  • EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Wikipedia. (2024, January 21). Ciprofloxacin. Wikipedia. [Link]

  • Shields, R. K., & Nguyen, M. H. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Agyare, C., Appiah, T., Boakye, Y. D., & Apenteng, J. A. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-based complementary and alternative medicine : eCAM, 2017, 4534350. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs. Microbiology Info.com. [Link]

  • Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. [Link]

  • Yocum, R. R., Rasmussen, J. R., & Strominger, J. L. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. The Journal of biological chemistry, 255(9), 3977–3986. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Allied Health Microbiology. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?. Patsnap Synapse. [Link]

  • Tucker, J. D., & Glick, M. (2025). Antifungal Agents. In StatPearls. StatPearls Publishing. [Link]

  • EUCAST. (2010). EUCAST-standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Slideshare. (n.d.). Mechanism of action of antimicrobial agents. Slideshare. [Link]

  • YouTube. (2024, September 11). Penicillin antibiotics - Mechanism of action, side effects and resistance. YouTube. [Link]

  • Al-Dabbagh, S. G., Al-Dabbagh, S. S., & Al-Dabbagh, M. S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Future microbiology, 17, 1079–1091. [Link]

  • YouTube. (2023, October 11). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. [Link]

  • Hilaris Publisher. (n.d.). Understanding Anti-fungal Agents: Mechanisms and Applications. Hilaris Publisher. [Link]

  • Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160. [Link]

  • McGill Journal of Medicine. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine. [Link]

  • Bio-protocol. (n.d.). Time-kill kinetics assay. Bio-protocol. [Link]

  • O'Toole, G. A. (2011). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (47), 2465. [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Khan, A., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Molecules, 27(2), 444. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Study.com. (n.d.). Penicillin Uses, Mechanism of Action & Side Effects. Study.com. [Link]

Sources

A Comparative Guide to the Validated HPLC-UV Method for Quantification of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth examination of a validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of Benzyl 4-(benzyloxy)-3-methoxybenzoate.

This document is structured to provide not just a protocol, but a comprehensive understanding of the method's scientific underpinnings, its validation against internationally recognized standards, and a critical comparison with alternative analytical technologies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical needs.

Section 1: The Primary HPLC-UV Method: A Deep Dive

The quantification of this compound, an aromatic ester, is effectively achieved using reversed-phase HPLC (RP-HPLC). This technique is ideally suited for moderately polar compounds that are soluble in common organic solvents.

Principle of Separation: The causality behind choosing RP-HPLC lies in the molecule's structure. The benzyl and benzyloxy groups confer significant non-polar character, allowing for strong retention on a non-polar stationary phase, such as octadecylsilane (C18). A polar mobile phase, typically a mixture of acetonitrile or methanol and water, is used to elute the analyte. By precisely controlling the mobile phase composition, a fine-tuned separation from impurities and matrix components is achieved.

Experimental Protocol: Step-by-Step Methodology

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[1]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides the necessary resolving power.[1]

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for such analytes. The exact ratio is optimized during method development to achieve optimal retention and peak shape.

  • Detection: UV detection is set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For similar benzyl esters, wavelengths around 258 nm have been found effective.[1]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards across the desired concentration range.

  • Sample Preparation: The sample matrix is dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter to remove particulates, and injected into the HPLC system.

  • Quantification: The peak area of the analyte is measured and compared against a calibration curve generated from the standards to determine its concentration.

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC quantification process, from initial sample handling to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Calibration Calibration Curve (Conc. vs. Area) Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: End-to-end workflow for HPLC-based quantification.

Section 2: Method Validation: The Cornerstone of Trustworthiness

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[2][3] This protocol is validated against the comprehensive guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1).[4][5][6]

Validation Parameters & Experimental Results

The following table summarizes the key validation parameters, their purpose, typical ICH acceptance criteria, and illustrative results for this HPLC method.

Validation ParameterPurposeTypical ICH Acceptance CriteriaIllustrative Experimental Result
Specificity/Selectivity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[7]Peak purity index > 0.999; No interfering peaks at the analyte's retention time in blank/placebo injections.Peak purity confirmed; No co-elution observed.
Linearity To demonstrate a proportional relationship between analyte concentration and the detector's response.[7]Correlation coefficient (r²) ≥ 0.999 over the specified range.[8]r² = 0.9998
Range The concentration interval where the method is precise, accurate, and linear.[4]Typically 80-120% of the test concentration for an assay.80 µg/mL to 120 µg/mL
Accuracy (% Recovery) To determine the closeness of the measured value to the true value.[7]98.0% - 102.0% recovery for the drug substance.99.5% - 101.2%
Precision (%RSD) To assess the degree of scatter in a series of measurements.[7]Repeatability (Intra-day): RSD ≤ 2%; Intermediate Precision (Inter-day): RSD ≤ 2%.Repeatability: 0.8%; Intermediate: 1.2%
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected, but not necessarily quantified.[9][10][11]Signal-to-Noise ratio (S/N) of 3:1.[11]0.86 µg/mL[8]
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantified with acceptable precision and accuracy.[9][11]Signal-to-Noise ratio (S/N) of 10:1.[8]2.5 µg/mL[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[12][13]System suitability parameters (e.g., peak asymmetry, resolution) remain within acceptable limits.Method is reliable within ±5% flow rate and ±2% mobile phase composition changes.

Section 3: Comparative Analysis: HPLC vs. Alternative Technologies

While the validated HPLC-UV method is robust and fit-for-purpose for many applications, alternative technologies may offer advantages in specific scenarios. The primary alternatives considered here are Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Technology Differences

  • HPLC (High-Performance Liquid Chromatography): Utilizes columns with ~5 µm particles and operates at pressures up to 6,000 psi.[14] It is a workhorse in quality control labs for its robustness and versatility.[15]

  • UPLC (Ultra-Performance Liquid Chromatography): Employs sub-2 µm particle columns, operating at much higher pressures (up to 15,000 psi).[14][16] This results in significantly faster run times and improved resolution.[16][17]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Couples the separation power of LC (either HPLC or UPLC) with the detection capabilities of a mass spectrometer.[18] MS provides mass-to-charge ratio information, offering exceptional sensitivity and specificity.[18][19]

Comparative Logic Diagram

This diagram outlines the decision-making process for selecting the appropriate analytical technology based on key project requirements.

Tech_Comparison Start Define Analytical Need Need_Sensitivity High Sensitivity Required? Start->Need_Sensitivity Need_Specificity Complex Matrix or Trace-Level Impurities? Need_Sensitivity->Need_Specificity No Use_LCMS Choose LC-MS/MS Need_Sensitivity->Use_LCMS Yes Need_Speed High Throughput (Speed) Needed? Use_UPLC Choose UPLC Need_Speed->Use_UPLC Yes Use_HPLC Validated HPLC is Sufficient Need_Speed->Use_HPLC No Need_Specificity->Need_Speed No Need_Specificity->Use_LCMS Yes

Caption: Decision matrix for analytical technology selection.

Head-to-Head Performance Comparison

ParameterHPLC-UVUPLC-UVLC-MS/MS
Principle Chromatographic separation based on polarity, UV absorbance detection.Separation using sub-2µm particles at high pressure, UV detection.Chromatographic separation coupled with mass-based detection.[18]
Speed / Run Time StandardFast (up to 9x faster than HPLC)[16]Dependent on LC front-end (can be fast with UPLC).
Sensitivity Good (µg/mL level)Very Good (Improved S/N over HPLC)[17][20]Excellent (ng/mL to pg/mL level)[21]
Selectivity Good (based on retention time)Excellent (higher peak capacity)[17]Unsurpassed (based on retention time and mass-to-charge ratio).[21]
Cost (Instrument) ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


$

Cost (Operational) LowLow (reduced solvent use)[15]High (requires high-purity solvents, gases, maintenance).
Complexity LowModerateHigh
Typical Use Case Routine QC, assay, purity analysis of known compounds.[14]High-throughput screening, complex mixture analysis.[14]Metabolite ID, trace impurity analysis, bioanalysis.[19][22]

Expert Insights on Method Selection

  • For routine quality control and release testing of this compound where the analyte concentration is well above the detection limits, the validated HPLC-UV method is the most logical and cost-effective choice. Its robustness and simplicity are significant advantages in a regulated environment.

  • When sample throughput is a critical bottleneck , or when analyzing complex samples with many closely eluting impurities, UPLC-UV is a superior alternative. The investment in instrumentation is offset by significant gains in speed and resolving power, leading to lower solvent consumption and faster data turnaround.[15][20]

  • For applications requiring the utmost sensitivity and specificity , such as quantifying trace-level degradants, analyzing samples in complex biological matrices (e.g., plasma), or identifying unknown impurities, LC-MS/MS is the indispensable tool.[21][22] Its ability to provide molecular weight information confirms the identity of peaks and allows for quantification at levels far below what UV detectors can achieve.

Conclusion

The validated RP-HPLC-UV method presented here offers a reliable, robust, and cost-effective solution for the routine quantification of this compound. Its performance, rigorously verified against ICH Q2(R1) guidelines, ensures data integrity for quality control and regulatory submissions.

However, a "one-size-fits-all" approach is antithetical to scientific excellence. Understanding the distinct advantages of UPLC and LC-MS is crucial for optimizing analytical strategies. UPLC provides a direct path to higher throughput and resolution, while LC-MS offers unparalleled sensitivity and selectivity for the most demanding analytical challenges. By aligning the specific analytical requirements of a project with the capabilities of the available technology, researchers can ensure efficiency, accuracy, and confidence in their results.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?[Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Chromatography Online. Robustness Tests. [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?[Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?[Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2006). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • International Council for Harmonisation. (2023). Analytical Procedure Development Q14. [Link]

  • SCION Instruments. (2021). A Guide to Analytical Method Validation. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • National Institutes of Health (NIH). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Chromatography Online. The Limit of Detection. [Link]

  • ResearchGate. (2001). Robustness/ruggedness tests in method validation. [Link]

  • BiochemSphere. (2023). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]

  • Research Journal of Pharmacy and Technology. (2014). A Review on Comparative study of HPLC and UPLC. [Link]

  • Axcend. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • International Council for Harmonisation. Q2 Analytical Validation. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]

  • Taylor & Francis Online. (2020). Development and validation of liquid chromatographic methods for the estimation of the acceptance values of some hazardous preservatives in pharmaceutical formulations. [Link]

  • Element Lab Solutions. (2020). The 6 Key Aspects of Analytical Method Validation. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?[Link]

  • Journal of Pharmaceutical Analysis and Quality Assurance. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

  • University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • YouTube. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a new chemical entity is paramount to de-risking its development trajectory. This guide provides an in-depth comparative analysis of Benzyl 4-(benzyloxy)-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. In the absence of direct cross-reactivity data for this specific molecule, this document outlines a robust framework for its evaluation against structurally related compounds. By leveraging established principles of medicinal chemistry and pharmacology, we will explore a hypothetical cross-reactivity profile, focusing on potential interactions with drug-metabolizing enzymes and off-target binding. This guide is intended to serve as a blueprint for designing and interpreting crucial preclinical safety and selectivity studies.

Introduction: The Significance of Cross-Reactivity Assessment

This compound (BBM) is a synthetic organic compound characterized by a central benzoic acid core with benzyl ester and benzyl ether functionalities. Its utility as a building block in the synthesis of more complex molecules, such as the anti-cancer drug Cediranib, underscores the importance of a thorough understanding of its intrinsic biological activities.[1] Cross-reactivity, in the context of small molecules, refers to the potential of a compound to interact with biological targets other than its intended one. Such off-target interactions can lead to unforeseen side effects, toxicity, or drug-drug interactions, which can derail a promising therapeutic candidate.

This guide will focus on two critical aspects of cross-reactivity for a compound like BBM:

  • Metabolic Cross-Reactivity: The potential to inhibit or induce cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinically used drugs.[2] Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially causing adverse events.[3]

  • Off-Target Binding: The ability to bind to other receptors, enzymes, or ion channels, which could elicit unintended pharmacological effects. Given its structural motifs, we will consider potential interactions with targets known to bind benzoic acid and benzyl derivatives.

Comparative Compound Selection

To contextualize the potential cross-reactivity of BBM, a panel of structurally related compounds has been selected for this hypothetical analysis. The rationale for their inclusion is based on shared chemical features, which may confer similar biological interaction profiles.

  • Benzyl Benzoate: A simple benzyl ester with known applications as a topical medication.[4] Its simpler structure provides a baseline for understanding the contribution of the core benzyl ester group.

  • Methyl 4-(benzyloxy)-3-methoxybenzoate: A close structural analog where the benzyl ester is replaced by a methyl ester.[1] This allows for an assessment of the impact of the larger, more lipophilic benzyl group on cross-reactivity.

  • Vanillic Acid: The core benzoic acid precursor to BBM, which has known biological activities.[5][6] This helps to understand the contribution of the underlying phenolic acid scaffold.

  • Benzyl Alcohol: A common metabolite of benzyl esters and a widely used excipient.[7] Its potential for cross-reactivity is important to consider from a metabolic standpoint.

Hypothetical Experimental Design for Cross-Reactivity Profiling

A tiered approach is proposed to efficiently screen for and characterize the cross-reactivity of BBM and its comparators. The primary screen would involve a broad panel of in vitro assays, with follow-up studies to investigate any identified "hits."

Caption: A tiered workflow for assessing the cross-reactivity of this compound.

Hypothetical Comparative Cross-Reactivity Data

The following tables present hypothetical data from the proposed primary screening assays. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.

Cytochrome P450 Inhibition Profile

The data below represents the percent inhibition of major CYP isoforms at a screening concentration of 10 µM.

CompoundCYP1A2 Inhibition (%)CYP2C9 Inhibition (%)CYP2C19 Inhibition (%)CYP2D6 Inhibition (%)CYP3A4 Inhibition (%)
This compound (BBM) 2565 401575
Benzyl Benzoate103015545
Methyl 4-(benzyloxy)-3-methoxybenzoate1545251055
Vanillic Acid<510<5<510
Benzyl Alcohol<55<5<55
Off-Target Binding Profile

This table shows the percent inhibition of binding to a selection of off-targets at a 10 µM concentration.

CompoundTarget 1 (e.g., RARα)Target 2 (e.g., PPARγ)Target 3 (e.g., Sodium Channel)
This compound (BBM) 55 3020
Benzyl Benzoate15105
Methyl 4-(benzyloxy)-3-methoxybenzoate402015
Vanillic Acid255<5
Benzyl Alcohol<5<5<5

Interpretation of Hypothetical Data and Structure-Activity Relationships

The illustrative data suggests that BBM may exhibit moderate to strong inhibition of CYP2C9 and CYP3A4. This is plausible given its lipophilic nature and the presence of two benzyl groups, which can interact with the active sites of these enzymes. The lower inhibition observed for Benzyl Benzoate and Methyl 4-(benzyloxy)-3-methoxybenzoate suggests that both the benzyl ester and the benzyloxy moiety contribute to this effect. Vanillic Acid and Benzyl Alcohol show minimal inhibition, indicating that the larger, more complex structure of BBM is key to its potential CYP interactions.

In the off-target binding profile, the hypothetical data indicates a potential interaction with Retinoic Acid Receptor Alpha (RARα). Benzoic acid derivatives have been reported to interact with nuclear receptors like RARs and PPARs.[8][9] The benzyloxy group in BBM may enhance this interaction compared to Vanillic Acid. The lower activity of the other analogs suggests a specific structural requirement for this hypothetical binding.

Caption: Hypothesized structure-activity relationships for the cross-reactivity of BBM.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms using human liver microsomes.[10][11]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Test compound (BBM or comparator) and positive control inhibitors

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Dilute HLM and NADPH regenerating system in phosphate buffer. Prepare a series of dilutions of the test compound and positive control.

  • Pre-incubation: Add the test compound or control to the HLM suspension and pre-incubate for 10 minutes at 37°C to allow for non-specific binding to equilibrate.

  • Initiate Reaction: Add the CYP-specific probe substrate to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes).

  • Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.[12][13]

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Test compound (BBM or comparator) and a known unlabeled ligand

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, combine the receptor preparation, radiolabeled ligand, and varying concentrations of the test compound or unlabeled ligand in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for evaluating the cross-reactivity of this compound. The proposed experimental workflow and comparative analysis with structurally related compounds offer a scientifically rigorous approach to identifying potential metabolic liabilities and off-target interactions. While the presented data is illustrative, the underlying principles and methodologies are grounded in established practices for preclinical drug safety assessment. By proactively investigating the cross-reactivity profile of novel chemical entities like BBM, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Scientific Reports, 9(1), 17088. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 178-185.
  • PubChem. (n.d.). Benzyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 69(Pt 10), o1562. Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Benzoate Derivative

Benzyl 4-(benzyloxy)-3-methoxybenzoate is a synthetic aromatic compound for which, to date, a formal biological activity profile has not been extensively reported in peer-reviewed literature. Its structural motifs, however, share similarities with various bioactive molecules, including those with demonstrated anti-inflammatory, antioxidant, and analgesic properties. For the purpose of this technical guide, we will hypothesize a potential role for this compound as a novel anti-inflammatory and analgesic agent. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the critical in vitro and in vivo studies necessary to elucidate its therapeutic potential. We will explore the causal relationships behind experimental choices, providing a self-validating framework for its preclinical evaluation.

Part 1: The In Vitro Crucible - Mechanistic Insights at the Cellular Level

In vitro studies represent the foundational step in characterizing the bioactivity of a novel compound. They offer a controlled environment to dissect molecular mechanisms, determine cellular toxicity, and establish a preliminary efficacy profile. The primary objective of this phase is to ascertain whether this compound can modulate key inflammatory pathways in a targeted and dose-dependent manner.

Core In Vitro Experimental Workflow

Our in vitro strategy is designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to probe the compound's effect on key markers of inflammation in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

G cluster_0 In Vitro Experimental Workflow A RAW 264.7 Macrophage Culture B Cytotoxicity Assessment (MTT Assay) A->B D LPS Stimulation of Macrophages A->D C Determine Non-Toxic Concentration Range B->C E Treatment with this compound C->E D->E F Nitric Oxide (NO) Production Assay (Griess Assay) E->F G Pro-inflammatory Cytokine Quantification (ELISA for TNF-α & IL-6) E->G H COX-2 Enzyme Inhibition Assay E->H I Data Analysis & Mechanistic Hypothesis F->I G->I H->I

Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-inflammatory potential.

Detailed In Vitro Experimental Protocols

1. Cytotoxicity Assessment: The MTT Assay

  • Rationale: It is crucial to distinguish between a genuine anti-inflammatory effect and simple cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[1] This allows for the determination of a concentration range of the test compound that does not harm the cells, ensuring that any observed reduction in inflammatory markers is not due to cell death.[1]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[1]

    • Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these various concentrations (e.g., 1, 10, 50, 100 µM) and incubate for 24 hours.[1]

    • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

    • Formazan Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

2. Nitric Oxide (NO) Production Assay: The Griess Assay

  • Rationale: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key signaling molecule and pro-inflammatory mediator, by the enzyme inducible nitric oxide synthase (iNOS).[2] Measuring the inhibition of NO production is a standard method for assessing anti-inflammatory activity.[2][3] The Griess assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[2][3]

  • Protocol:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[1] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

    • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[3]

    • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[3] A standard curve using sodium nitrite is used for quantification.[3]

3. Pro-inflammatory Cytokine Quantification: ELISA for TNF-α and IL-6

  • Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[4][5] Elevated levels of these cytokines are hallmarks of many inflammatory conditions. Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive methods for quantifying the concentration of these cytokines in the cell culture supernatant.

  • Protocol (General):

    • Plate Coating: A microplate is pre-coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).[4][5]

    • Sample Addition: Cell culture supernatants from LPS-stimulated and compound-treated cells are added to the wells. The cytokine present in the sample binds to the capture antibody.

    • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, creating a "sandwich".

    • Enzyme Conjugate: An enzyme-linked avidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.

    • Absorbance Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The intensity of the color is proportional to the amount of cytokine present.[6]

4. Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

  • Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2. A cell-free enzyme inhibition assay can determine if this compound directly interacts with and inhibits the activity of the COX-2 enzyme.

  • Protocol (Fluorometric):

    • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution.[8][9]

    • Inhibitor Addition: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[9]

    • Incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Fluorescence Measurement: The assay utilizes a probe that fluoresces upon reacting with the prostaglandin G2 product of the COX-2 reaction.[9] Measure the fluorescence intensity over time.

    • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

In Vitro Data Summary
Assay Parameter Measured Expected Outcome with Active Compound Positive Control
MTT Assay Cell Viability (%)High viability at effective concentrationsUntreated Cells
Griess Assay Nitrite Concentration (µM)Dose-dependent decrease in nitrite levelsL-NAME
TNF-α ELISA TNF-α Concentration (pg/mL)Dose-dependent decrease in TNF-α levelsDexamethasone
IL-6 ELISA IL-6 Concentration (pg/mL)Dose-dependent decrease in IL-6 levelsDexamethasone
COX-2 Inhibition % Inhibition of Enzyme ActivityDose-dependent increase in inhibitionCelecoxib

Part 2: The In Vivo Arena - Assessing Systemic Efficacy and Safety

Following promising in vitro results, in vivo studies are essential to understand how this compound behaves in a complex, whole-organism system. These studies provide critical information on the compound's efficacy, pharmacokinetics, and potential side effects. For our hypothesized anti-inflammatory and analgesic activities, we will utilize well-established and validated animal models.[10]

Core In Vivo Experimental Workflow

The in vivo evaluation will be conducted in two stages: first, an acute inflammatory model to assess anti-inflammatory efficacy, and second, a thermal pain model to evaluate analgesic properties.

G cluster_1 In Vivo Experimental Workflow cluster_2 Anti-inflammatory Assessment cluster_3 Analgesic Assessment J Animal Acclimatization (Rats/Mice) L Grouping of Animals (Vehicle, Test Compound, Standard Drug) J->L K Ethical Approval K->J N Compound Administration (Oral/IP) L->N S Compound Administration L->S M Carrageenan-Induced Paw Edema Model O Carrageenan Injection into Paw N->O P Measurement of Paw Volume Over Time O->P Q Calculation of Edema Inhibition P->Q R Hot Plate Test T Measurement of Latency to Pain Response S->T U Determination of Analgesic Effect T->U

Caption: A sequential workflow for the in vivo assessment of the anti-inflammatory and analgesic effects of this compound.

Detailed In Vivo Experimental Protocols

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

  • Rationale: This is a classic and highly reproducible model of acute inflammation.[11] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[11] The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.[12]

  • Protocol:

    • Animal Selection and Grouping: Use male Wistar rats (150-200g) or Swiss albino mice (20-25g).[10] Acclimatize the animals for at least one week.[10] Divide them into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

    • Compound Administration: Administer the test compound and control drugs orally or intraperitoneally 30-60 minutes before the carrageenan injection.[13]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[14][15]

    • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[15]

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

2. Analgesic Activity: Hot Plate Test

  • Rationale: The hot plate test is a common method for assessing centrally mediated analgesia.[10][16] It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.[16][17]

  • Protocol:

    • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[17]

    • Animal Selection and Baseline: Use mice for this test. Before administering any substance, determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[18]

    • Compound Administration: Administer the test compound, a positive control (e.g., morphine), and a vehicle control to different groups of animals.

    • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the reaction latency.[10]

    • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency indicates an analgesic effect. The percentage of analgesic activity can be calculated.[19]

In Vivo Data Summary
Model Parameter Measured Expected Outcome with Active Compound Positive Control
Carrageenan-Induced Paw Edema Paw Volume (mL) and % Inhibition of EdemaDose-dependent reduction in paw volume and increased edema inhibitionIndomethacin
Hot Plate Test Reaction Latency (seconds)Dose-dependent increase in reaction latencyMorphine

Conclusion: From Benchtop to Preclinical Candidate

This guide outlines a logical and scientifically rigorous progression from in vitro mechanistic studies to in vivo efficacy models for the preclinical evaluation of this compound as a potential anti-inflammatory and analgesic agent. The in vitro assays provide crucial data on the compound's cellular effects and potential mechanisms of action, while the in vivo models offer a more holistic understanding of its therapeutic potential in a living system. A thorough and objective comparison of the data generated from these studies is paramount. Positive and coherent results across both in vitro and in vivo platforms would provide a strong rationale for advancing this compound into further preclinical development, including more extensive toxicological and pharmacokinetic studies, with the ultimate goal of translating a promising compound into a novel therapeutic.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 26, 2026, from [Link]

  • Gaspardo, P., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of Applied Pharmaceutical Science, 9(3), 133-139. Retrieved January 26, 2026, from [Link]

  • Analgesia Hot Plate Test. (n.d.). Retrieved January 26, 2026, from [Link]

  • Khan, H., et al. (2013). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 4(5), 446-451. Retrieved January 26, 2026, from [Link]

  • Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved January 26, 2026, from [Link]

  • El-Gohary, M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 35. Retrieved January 26, 2026, from [Link]

  • Ramasamy, S., et al. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Crist, R. M., et al. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 26, 2026, from [Link]

  • G-Biosciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Retrieved January 26, 2026, from [Link]

  • Jayakody, J.R.A.C., et al. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PMC. Retrieved January 26, 2026, from [Link]

  • Ezeugwu, C. O., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved January 26, 2026, from [Link]

  • Hidayat, M., et al. (2022). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. MDPI. Retrieved January 26, 2026, from [Link]

  • Zhang, X., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PMC. Retrieved January 26, 2026, from [Link]

  • Barrot, M. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Retrieved January 26, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 26, 2026, from [Link]

  • MP Biomedicals. (2023). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved January 26, 2026, from [Link]

  • Leal, C., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 103, 25-30. Retrieved January 26, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved January 26, 2026, from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved January 26, 2026, from [Link]

  • DOI: 10.3389/fcimb.2020.00355. (2020). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. Retrieved January 26, 2026, from [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved January 26, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 26, 2026, from [Link]

  • Jemli, M., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Retrieved January 26, 2026, from [Link]

  • Forgioni, A., et al. (2025). Nitric oxide production. RAW264 macrophages (5.0 × 10⁵ cells/well) were.... ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hot plate test. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 26, 2026, from [Link]

  • Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved January 26, 2026, from [Link]

  • Nitric oxide assay on mouse primary macrophages using Griess reagent.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved January 26, 2026, from [Link]

  • Chun, Y. J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved January 26, 2026, from [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Retrieved January 26, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ELK Biotechnology. (n.d.). Human IL6(Interleukin 6) ELISA Kit. Retrieved January 26, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Shoda, L. K. M., et al. (2000). Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. PMC. Retrieved January 26, 2026, from [Link]

  • Somatco. (n.d.). Hot-Plate for Evaluating Thermal Analgesia. Retrieved January 26, 2026, from [Link]

  • Filimonov, A. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved January 26, 2026, from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved January 26, 2026, from [Link]

  • Park, S. Y., et al. (2013). Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin. ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-(benzyloxy)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While Benzyl 4-(benzyloxy)-3-methoxybenzoate is a valuable intermediate in various synthetic pathways, its lifecycle management, particularly its disposal, demands a rigorous and informed approach. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring every step is part of a self-validating system of safety and environmental stewardship.

Core Analysis: Chemical Profile and Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound (CAS No. 91203-74-6) is an organic ester that, while not exhaustively studied for all toxicological endpoints, presents a clear hazard profile based on available data and analysis of structurally related compounds.[1][2]

Key Data Summary

PropertyValueSource
CAS Number 91203-74-6[2]
Molecular Formula C22H20O4[2]
Molecular Weight 348.39 g/mol [2]
Appearance Solid (inferred from related compounds)[3][4]
Solubility Soluble in chloroform, methanol[1][4]
Known Incompatibilities Strong oxidizing agents, Strong bases[3][5]

Authoritative Hazard Classification:

The primary directive for disposal comes from the compound's GHS classification. This compound is classified with the hazard statement H301: Toxic if swallowed .[2] This classification, associated with the GHS06 "skull and crossbones" pictogram, categorizes it as an acute toxicant and mandates that it be treated as hazardous waste .[2]

Furthermore, analysis of related structures like Benzyl Benzoate suggests a potential for significant environmental toxicity, particularly to aquatic life.[6] Therefore, under no circumstances should this compound or its residues be disposed of via sanitary sewers (sink drains) or as common solid waste.[3][7] The guiding principle, reinforced by the precautionary statement P501, is to "Dispose of contents/container to an approved waste disposal plant."[2]

The Regulatory Imperative: Grounding in EPA Standards

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] By classifying this compound as toxic (H301), it falls under the RCRA framework.[2][9] This necessitates a "cradle-to-grave" management approach, where the generating laboratory is responsible for ensuring the waste is correctly identified, stored, transported, and ultimately disposed of by a licensed facility.[8][10] Adherence to the protocols outlined below ensures compliance with these federal mandates.

Pre-Disposal Safety: Your First Line of Defense

Before initiating any disposal-related activities, ensuring personal and environmental safety is critical.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The selection is based on mitigating the risks of accidental exposure through inhalation, skin contact, or eye contact.[5]

  • Eye Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic solids and solvents.[5]

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[3]

  • Respiratory Protection: When handling the solid powder outside of a chemical fume hood where dust may be generated, a NIOSH-approved N95 or P1 dust mask should be used.[1]

Spill Management Protocol

Accidents can occur during waste consolidation. A swift and correct response is crucial.

  • Evacuate and Alert: Notify personnel in the immediate area.

  • Contain: For small spills of the solid, gently sweep up the material to avoid creating dust.[1]

  • Absorb: If the material is in a solvent, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place all contaminated materials (absorbent, PPE) into a designated, sealable container.

  • Label as Waste: Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that this compound waste is handled safely, remains properly segregated, and is ready for compliant disposal.

Step 1: Waste Characterization and Segregation

The fundamental first step is recognizing that this compound is a non-halogenated organic solid hazardous waste .

  • Causality: Segregation is critical to prevent dangerous chemical reactions in the waste container.[11][12] This compound is incompatible with strong oxidizing agents and strong bases.[3][5] Mixing it with, for example, nitric acid waste or a sodium hydroxide waste solution could lead to a dangerous exothermic or gas-producing reaction.

  • Action: Designate a specific waste stream for this compound or for compatible non-halogenated organic solids. Do not mix it with aqueous, acidic, basic, or halogenated organic waste.[12]

Step 2: Container Selection and Preparation

The integrity of the waste container is essential for safe storage.[13]

  • Causality: The container must be chemically compatible with the waste and any solvents used for rinsing. Plastic (e.g., HDPE) is often preferred for its durability, though glass is also acceptable.[12][14] The container must have a secure, leak-proof screw-top cap to prevent spills and fugitive emissions.[7][13]

  • Action: Select a clean, dry, and robust container. Affix a "Hazardous Waste" label before adding any waste.

Step 3: Waste Collection and Labeling

Accurate labeling is a legal requirement and vital for the safety of all personnel who will handle the container.[10]

  • Action (Unused/Expired Product): If disposing of the original product, place the entire container into a secondary containment bin and manage it through your institution's waste program.

  • Action (Waste from Experimentation):

    • Carefully transfer solid waste into the designated hazardous waste container using a funnel or powder funnel.

    • If rinsing glassware, use a minimal amount of a compatible solvent (e.g., methanol, acetone) and collect the rinsate in a separate, compatible "Non-Halogenated Organic Liquid Waste" container.

    • On the hazardous waste label, write out the full chemical name: "this compound." Do not use abbreviations.[14]

    • List all components and their approximate percentages (e.g., "this compound, >98%").

    • Keep the container closed at all times except when adding waste.[7][14]

Step 4: Management of Empty Containers

Due to the compound's acute toxicity (H301), empty containers require specific decontamination procedures.[2]

  • Causality: An "empty" container is not truly empty and can retain enough residue to pose a hazard. The triple-rinse procedure is an established EPA method to render the container non-hazardous.[7]

  • Action:

    • Rinse the empty container with a suitable solvent (e.g., acetone) three times.

    • Collect all rinsate and dispose of it as hazardous liquid waste in the appropriate, labeled container.

    • Once triple-rinsed, deface or remove all original chemical and hazard labels from the container.[7]

    • The decontaminated container can now be disposed of in the regular laboratory glassware or solid waste stream.

Step 5: Accumulation and Disposal

Waste must be stored in a designated, compliant location pending pickup.

  • Causality: Storing waste in a designated Satellite Accumulation Area (SAA) within the lab ensures it is secure, under the control of laboratory personnel, and ready for efficient pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste hauler.[14]

  • Action:

    • Store the sealed and labeled hazardous waste container in your lab's designated SAA.

    • Ensure the container is within a secondary containment tray to manage potential leaks.

    • Follow your institution's specific procedures to request a hazardous waste pickup from EHS.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generated (this compound) hazard_id Hazard Identification Is it Hazardous Waste? start->hazard_id empty_container Handling Empty Container (Post-Use) start->empty_container yes_hw Yes (H301 - Toxic) Treat as Hazardous Waste hazard_id->yes_hw GHS H301 no_hw No (Not Applicable for this compound) hazard_id->no_hw segregate Segregate Waste Stream: Non-Halogenated Organic Solid yes_hw->segregate container Select & Label Container - Chemically Compatible (HDPE, Glass) - Affix 'Hazardous Waste' Label segregate->container collect Collect Waste - Write full chemical name - Keep container sealed container->collect saa Store in Satellite Accumulation Area (SAA) - Use Secondary Containment collect->saa pickup Request Pickup by EHS / Licensed Hauler saa->pickup end End: Compliant Disposal pickup->end triple_rinse Triple-Rinse with Compatible Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Labels triple_rinse->deface_label collect_rinsate->container Add to Liquid Waste Stream trash Dispose of Container in Regular Lab Waste deface_label->trash

Caption: Decision workflow for handling and disposal of this compound.

References

  • 4-Benzyloxy-3-methoxybenzaldehyde . ChemBK. [Link]

  • Benzyl 4-methoxybenzoate . PubChem, National Institutes of Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • MSDS BENZYL BENZOATE EN Rel. 4 . KALAMA. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate . PubMed, National Institutes of Health. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Benzyl benzoate . Carl ROTH. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Hazardous waste in the United States . Wikipedia. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(benzyloxy)-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(benzyloxy)-3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.